Bemethyl
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
2-ethylsulfanyl-1H-benzimidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUKXOMYGPYFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212924 | |
| Record name | Bemethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109628-14-0, 63513-71-3 | |
| Record name | 1H-Benzimidazole, 2-(ethylthio)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109628-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylthio)benzimidazole hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bemethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ETHYLTHIO)BENZIMIDAZOLE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4SAK8A5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bemethyl's Action on Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemethyl (2-ethylthio-benzimidazole hydrobromide) is a synthetic actoprotector agent known to enhance the body's resistance to physical stress and fatigue. A core element of its mechanism of action is the positive modulation of protein synthesis. This technical guide provides an in-depth exploration of the available scientific understanding of how this compound influences protein synthesis, consolidating current knowledge for researchers and drug development professionals. While the complete molecular cascade remains an area of active investigation, this document summarizes the established effects, proposes potential signaling pathways based on available evidence, and outlines standard experimental protocols for further research.
Core Mechanism of Action
This compound exerts a positive modulating effect on protein synthesis, leading to an enhancement of both RNA and protein levels in various organs and tissues.[1] This stimulation of protein synthesis is a fundamental aspect of its adaptogenic and therapeutic properties. The effect is observed across different tissues, with notable activity in the liver, kidneys, and brain.[2]
A significant outcome of this increased protein synthesis is the induction of antioxidant enzymes.[2] This includes key enzymes such as superoxide dismutase (SOD), catalase, and those involved in glutathione metabolism.[2] The enhanced synthesis of these protective proteins contributes to this compound's antioxidant and stress-protective effects.
While direct induction of RNA and protein synthesis is a stated mechanism, it is likely that this compound acts as a positive modulator of ongoing protein synthesis processes rather than initiating synthesis itself.[2] The administration of protein synthesis inhibitors, such as actinomycin D, has been shown to negate the protective effects of this compound, confirming the essential role of de novo protein synthesis in its pharmacological action.[2]
Proposed Signaling Pathways
The precise signaling pathways through which this compound stimulates protein synthesis have not been fully elucidated in the available literature. However, based on its known effects and the general mechanisms of protein synthesis regulation, several pathways can be hypothesized to be involved.
Hypothesized Signaling Pathway for this compound-Induced Protein Synthesis
References
Synthesis of 2-Ethylthiobenzimidazole Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethylthiobenzimidazole hydrobromide, a compound of interest in pharmaceutical research, also known by names such as Bemethyl and Bemitil.[1][2] This document details the chemical reactions, experimental procedures, and characterization data relevant to its preparation.
Overview of the Synthetic Pathway
The synthesis of 2-ethylthiobenzimidazole hydrobromide is typically achieved in a two-step process. The first step involves the S-alkylation of 2-mercaptobenzimidazole with an appropriate ethylating agent to form the free base, 2-(ethylthio)benzimidazole. The subsequent step involves the treatment of the free base with hydrobromic acid to yield the desired hydrobromide salt. This synthetic approach is a common and effective method for the preparation of 2-alkylthio-benzimidazole derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of 2-ethylthiobenzimidazole hydrobromide.
Synthesis of 2-(Ethylthio)benzimidazole (Free Base)
This procedure is based on the general principle of S-alkylation of 2-mercaptobenzimidazole.
Reaction Scheme:
Materials and Reagents:
-
2-Mercaptobenzimidazole
-
Ethyl bromide (or Ethyl iodide)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole in ethanol.
-
To this solution, add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, and stir until the base is completely dissolved.
-
Add a slight excess of the ethylating agent (e.g., ethyl bromide) to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) forms, remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(ethylthio)benzimidazole by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Synthesis of 2-Ethylthiobenzimidazole Hydrobromide
This step involves the salt formation of the synthesized free base.
Reaction Scheme:
Materials and Reagents:
-
2-(Ethylthio)benzimidazole (from step 2.1)
-
Hydrobromic acid (HBr), typically a 48% aqueous solution or HBr in acetic acid
-
Isopropanol or Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the purified 2-(ethylthio)benzimidazole in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrobromic acid to the cooled solution with continuous stirring.
-
The hydrobromide salt will precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by adding a small amount of a non-polar solvent like diethyl ether.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual acid or solvent.
-
Dry the product under vacuum to obtain 2-ethylthiobenzimidazole hydrobromide as a white to off-white powder.[2]
Data Presentation
The following table summarizes the key quantitative data for 2-ethylthiobenzimidazole hydrobromide.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrN₂S | [2] |
| Molecular Weight | 259.16 g/mol | [2] |
| CAS Number | 63513-71-3 | [2] |
| Appearance | White powder | [2] |
| Parent Compound | 2-(Ethylthio)benzimidazole | [3] |
| Component Compounds | 2-(Ethylthio)benzimidazole, Hydrogen Bromide | [3] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Workflow for the synthesis of the free base, 2-(Ethylthio)benzimidazole.
Caption: Workflow for the conversion to the hydrobromide salt.
References
The Pharmacokinetics and Pharmacodynamics of Bemethyl: A Technical Guide
Introduction
Bemethyl (2-ethylthiobenzimidazole hydrobromide) is a synthetic compound classified as an actoprotector, a class of drugs known for their ability to enhance physical and mental performance, particularly under extreme conditions.[1][2] Its pharmacological profile also includes antihypoxant, antioxidant, and antimutagenic properties.[1] Developed in the 1970s, this compound has been utilized to improve endurance and accelerate recovery after strenuous exertion.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, tailored for researchers, scientists, and drug development professionals.
Pharmacodynamics: The Mechanism of Action
The precise molecular mechanisms underlying this compound's diverse pharmacological effects are not yet fully elucidated. However, current research points to a multi-faceted mode of action centered on the modulation of protein synthesis and energy metabolism.[5]
The chemical structure of this compound bears a resemblance to the purine bases adenine and guanine, which is hypothesized to be the basis for its influence on the cell genome.[5] This interaction is thought to trigger an upregulation in the expression of RNA and proteins in various tissues, including skeletal muscle, the brain, liver, and kidneys.[6] This activation of protein synthesis is particularly notable in organs with a high rate of protein turnover.[5]
A key aspect of this compound's pharmacodynamic profile is its positive impact on energy metabolism. It promotes gluconeogenesis, the synthesis of glucose from non-carbohydrate sources like lactate and amino acids, which is crucial for energy supply during prolonged physical activity.[3] Furthermore, this compound enhances the synthesis of mitochondrial enzymes, leading to more efficient energy production and maintaining a high degree of coupling between oxidation and phosphorylation.[5] This contributes to its pronounced antihypoxic and anti-ischemic effects by sustaining ATP synthesis even under oxygen-deficient conditions.[5]
This compound's antioxidant properties are considered to be indirect. Instead of directly scavenging free radicals, it is believed to induce the synthesis of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.[3] This enhancement of the cellular antioxidant defense system contributes to its protective effects against oxidative stress. Additionally, this compound has demonstrated antimutagenic properties, which are closely linked to its antioxidant activity.[3]
Proposed Signaling Pathway for this compound's Action
Caption: Proposed mechanism of action for this compound.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
This compound is readily absorbed from the gastrointestinal tract, and its absorption is reportedly enhanced by the presence of carbohydrates.[6] It is capable of crossing the blood-brain barrier, which is consistent with its effects on mental performance and adaptation to high-altitude conditions.[3][6]
Metabolism and Excretion
This compound undergoes extensive biotransformation in the liver.[3] Studies in rats have identified nine potential metabolites, indicating a complex metabolic fate.[7] The primary metabolic pathways include oxidation of the sulfur atom to form sulfoxide and sulfone derivatives, hydroxylation, and conjugation with glucuronic acid and N-acetylcysteine.[3][7] The most abundant metabolite found in rat urine is a benzimidazole-acetylcysteine conjugate, a pathway often associated with the detoxification of xenobiotics.[7]
Very little of the administered dose is excreted as the unchanged parent drug, with one study reporting as little as 0.56% of the total excreted drug in its unchanged form.[7] The metabolites are primarily eliminated through the urine.[6] Due to its extensive metabolism, pharmacokinetic studies often rely on the measurement of its major metabolites.[1]
Quantitative Pharmacokinetic Parameters
Detailed quantitative pharmacokinetic data for this compound in humans is limited in the available literature. Most studies provide qualitative descriptions or focus on metabolite identification. The following tables summarize the available quantitative data from both human and animal studies.
Table 1: Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Study Population | Notes |
| Plasma Detection Time | ≤ 10 hours | Healthy Volunteers | Unchanged drug detected at concentrations > 4 ng/mL after a single dose.[8] |
| Urinary Metabolites | Parent compound and glucuronide conjugate | Healthy Volunteers | The glucuronide conjugate is more abundant and has a longer detection window. |
Table 2: Animal (Rat) Pharmacokinetic Parameters for this compound
| Parameter | Value | Route of Administration | Notes |
| Time to Maximum Concentration (Tmax) | ~ 1 hour | Oral and Intravenous | Elimination follows biexponential kinetics.[7] |
| Unchanged Drug in Urine | 0.56% of total excreted drug | Oral and Intravenous | Indicates extensive metabolism.[7] |
| Tissue Accumulation (Long-term) | 1.38-fold increase in brain, 1.68-fold in skeletal muscle | Oral | Suggests accumulation in tissues with prolonged administration. |
Experimental Protocols
The following sections outline the methodologies employed in key studies on the pharmacokinetics of this compound.
Metabolite Identification in Rats
Objective: To identify the major urinary metabolites of this compound.
Methodology:
-
Subjects: Male Wistar rats.
-
Dosing: A single oral dose of 330 mg/kg of this compound was administered.[7]
-
Sample Collection: Urine was collected over a 24-hour period post-administration.[7]
-
Sample Preparation: Urine samples were prepared for analysis using a procedure developed for the study, though specific details of the extraction are not provided in the source.[7]
-
Analytical Method: High-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) was used for the separation and identification of metabolites.[7]
-
Data Analysis: Metabolites were identified using software such as Thermo Fisher Scientific MetWorks 1.3, which facilitates the identification of drug metabolites. In silico tools like BioTransformer and GLORY were also used to predict potential metabolites.[7]
Experimental Workflow for Metabolite Identification
Caption: Workflow for the identification of this compound metabolites in rats.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways for this compound.
Conclusion and Future Directions
This compound presents a complex pharmacokinetic and pharmacodynamic profile. Its mechanism of action, while not fully elucidated, appears to center on the upregulation of protein synthesis and enhancement of energy metabolism, leading to its characteristic actoprotective and adaptogenic effects. The metabolism of this compound is extensive, with multiple metabolites formed through oxidation and conjugation pathways.
For drug development professionals, a key takeaway is the significant first-pass metabolism and the low bioavailability of the parent compound, suggesting that prodrug strategies or alternative delivery routes could be explored to enhance its systemic exposure. The long-term accumulation in tissues also warrants further investigation in chronic dosing regimens.
Future research should focus on several key areas. Firstly, obtaining detailed, quantitative pharmacokinetic data in humans, including Cmax, Tmax, half-life, and volume of distribution, is crucial for establishing robust dosing guidelines. Secondly, the specific signaling cascades initiated by this compound that lead to the upregulation of protein synthesis remain a significant knowledge gap. Elucidating these pathways could uncover novel therapeutic targets. Finally, a comprehensive characterization of the pharmacological activity of this compound's major metabolites is needed to understand their contribution to the overall therapeutic and potential toxicological profile of the drug.
References
- 1. Investigation of this compound Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of this compound Biotransformation Pathways by Combination of LC-MS/HRMS and In Silico Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Long-Term Cognitive Effects of Bemethyl: A Technical Guide
Abstract
Bemetil, also known as Bemethyl, is a synthetic actoprotector developed to enhance physical and mental performance, particularly under stressful conditions. Its mechanism of action is primarily centered on the activation of the cell's genome, leading to enhanced synthesis of RNA and proteins. This upregulation of protein synthesis contributes to improved mitochondrial function, energy production, and the endogenous antioxidant system. While direct, long-term clinical data on cognitive effects in humans is limited, preclinical studies in animal models suggest nootropic properties, including improvements in learning and memory. This technical guide provides a comprehensive overview of the available data on the cognitive effects of this compound, its proposed mechanisms of action, and relevant experimental protocols.
Introduction
Bemetil (2-ethylthio-benzimidazole hydrobromide) is classified as an actoprotector, a class of drugs that enhance the body's resistance to various stressors without increasing oxygen consumption.[1] Developed in the Soviet Union, its primary applications have been in military and sports medicine to improve endurance and accelerate recovery.[1][2] Beyond its physical performance-enhancing effects, this compound has demonstrated nootropic (cognitive-enhancing) properties in preclinical research. This document synthesizes the existing scientific literature on the long-term cognitive effects of this compound administration, with a focus on its molecular mechanisms, data from experimental studies, and the methodologies used to assess its cognitive impact.
Mechanism of Action
The cognitive effects of this compound are believed to be a downstream consequence of its fundamental mechanism of action at the cellular level. The proposed mechanism involves several key processes:
-
Genomic Activation and Protein Synthesis: The chemical structure of this compound is similar to the purine bases adenine and guanine.[1][2] This structural similarity is thought to enable it to activate the cell genome, leading to an increased synthesis of RNA and subsequently, proteins.[1][2] This effect is particularly noted in the brain, liver, and kidneys.[2] The enhancement of protein synthesis in the brain is considered a primary factor in its memory-improving effects.
-
Mitochondrial Function and Energy Metabolism: this compound stimulates the synthesis of mitochondrial enzymes and structural proteins.[1][2] This leads to more efficient mitochondrial function, enhanced coupling of oxidation and phosphorylation, and increased ATP synthesis, even under hypoxic conditions.[1][2]
-
Antioxidant Effects: The antioxidant properties of this compound are indirect. By promoting the synthesis of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, it enhances the body's capacity to neutralize reactive oxygen species.
-
Neuroprotective Properties: In preclinical models, this compound has demonstrated neuroprotective effects, which are likely a result of its combined antioxidant and energy-enhancing actions.
Preclinical Data on Cognitive Effects
Table 1: Summary of Preclinical Studies on the Cognitive Effects of this compound
| Study | Animal Model | Dosage & Administration | Cognitive Task | Key Findings |
| Pragina et al. (1999) | Rats | 1.8 mg/kg, intraperitoneal injection, daily 30 min before the experiment | Conditioned-reflex memory (avoidance reaction) | The training of animals improved significantly from experiment to experiment, indicating nootropic properties. The drug also demonstrated a stress-protective effect. Specific quantitative data on learning curves or memory retention was not available in the abstract. |
| Unspecified mouse study (as cited in a 2018 review) | Mice | Not specified | Memory and learning tasks | Showed improved memory retention and learning ability. Specific quantitative data and experimental details were not provided in the source. |
Experimental Protocols
A key experimental paradigm used to assess the nootropic effects of this compound in animal models is the Conditioned Active Avoidance Reflex (CAAR).
Conditioned Active Avoidance Reflex (CAAR) in Rats
Objective: To assess the effect of this compound on learning and memory by measuring the ability of a rat to learn to avoid an aversive stimulus in response to a neutral stimulus.
Apparatus: A shuttle box consisting of two chambers connected by an opening, with a grid floor capable of delivering a mild electric shock. A light or sound source serves as the conditioned stimulus (CS).
Procedure:
-
Acclimatization: Rats are individually placed in the shuttle box for a period of acclimatization before the start of the trial.
-
Drug Administration: this compound is administered intraperitoneally at a dose of 1.8 mg/kg, 30 minutes prior to the experimental session. A control group receives a saline injection.
-
Trial Structure:
-
A neutral stimulus (e.g., a light or a tone) is presented for a fixed duration (e.g., 5-10 seconds). This is the Conditioned Stimulus (CS).
-
If the rat moves to the other chamber of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move to the other chamber during the CS presentation, a mild, inescapable electric shock is delivered through the grid floor (the Unconditioned Stimulus, US) until the rat escapes to the other chamber.
-
The inter-trial interval is randomized to prevent temporal conditioning.
-
-
Data Collection: The number of avoidance responses, escape latencies (time taken to escape the shock), and inter-trial crossings are recorded for each rat over multiple trials and sessions.
-
Analysis: The learning curve is plotted as the percentage of avoidance responses over successive training sessions. A steeper learning curve in the this compound-treated group compared to the control group indicates an enhancement of learning and memory.
Signaling Pathways and Workflows
The precise signaling pathways that mediate this compound's effects on gene expression are not yet fully elucidated. However, a conceptual workflow can be diagrammed based on the current understanding of its mechanism of action.
Caption: Conceptual workflow of this compound's mechanism of action.
Caption: Experimental workflow for the Conditioned Active Avoidance Reflex (CAAR) test.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses nootropic properties, likely stemming from its fundamental effects on cellular protein synthesis and energy metabolism. The qualitative findings from preclinical studies are promising; however, there is a clear need for more rigorous, quantitative research to fully characterize the long-term cognitive effects of this compound.
Future research should focus on:
-
Conducting long-term studies in animal models using a battery of cognitive tests to assess various domains of cognition, including spatial memory, executive function, and attention. These studies should include detailed dose-response analyses.
-
Publishing full experimental data and protocols to allow for replication and meta-analysis.
-
Investigating the specific molecular signaling pathways that are activated by this compound to initiate the cascade of increased RNA and protein synthesis.
-
Designing and conducting well-controlled clinical trials in humans to evaluate the long-term cognitive effects, safety, and tolerability of this compound for potential nootropic applications.
Conclusion
Bemetil is a unique pharmacological agent with a mechanism of action that holds significant potential for cognitive enhancement. While current data is primarily preclinical and qualitative, it provides a strong rationale for further investigation. A deeper understanding of its long-term cognitive effects and the underlying molecular pathways will be crucial for determining its therapeutic and performance-enhancing potential in the future.
References
Bemethyl: A Synthetic Adaptogen for Cellular Stress Resilience
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bemethyl (2-ethylthio-1H-benzimidazole hydrobromide) is a synthetic actoprotector, a class of drugs designed to enhance the body's resistance to a wide range of physical and environmental stressors without increasing oxygen consumption. Classified as a synthetic adaptogen, this compound's primary mechanism revolves around the activation of the cellular genome, leading to enhanced synthesis of RNA and proteins. This genomic activation results in a cascade of protective effects, including potentiation of the cell's antioxidant defenses, optimization of mitochondrial function, and improved resilience to conditions such as hypoxia and extreme temperatures. This guide provides a technical overview of this compound's core mechanisms, a summary of its quantitative effects on cellular stress markers, detailed experimental protocols for its evaluation, and visual diagrams of its proposed signaling pathways.
Core Mechanism of Action: Genomic Activation
This compound's adaptogenic properties are primarily attributed to its ability to positively modulate protein synthesis at the genomic level. Unlike direct-acting antioxidants or metabolic stimulants, this compound functions as a metabolic regulator. The structural similarity of its benzimidazole core to purine bases is thought to facilitate its influence on the cell genome, amplifying the expression of RNA and key proteins.
This non-specific increase in protein synthesis is particularly effective for organs with high protein turnover, such as the liver and kidneys. The induction of protein synthesis is considered the central link to its multifaceted effects, including:
-
Enhanced Antioxidant Defense: this compound does not possess direct radical-scavenging properties. Instead, its antioxidant effect is indirect, mediated by the induced synthesis of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase.
-
Mitochondrial Optimization: It promotes the synthesis of mitochondrial enzymes and structural proteins, leading to increased energy production efficiency and maintenance of ATP synthesis even under hypoxic conditions.
-
Metabolic Regulation: It positively influences glucose metabolism, reducing the accumulation of lactate in tissues and blood during strenuous physical exertion and accelerating recovery.
Quantitative Data on Cellular Effects
The following tables summarize the quantitative effects of this compound on key markers of cellular stress and performance, as reported in preclinical studies.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Parameter | Animal Model | This compound Dosage | Duration | Result | Source |
| Superoxide Dismutase (SOD) Activity | Rat | 25 mg/kg/day | 5 days | Increased activity in liver and muscle tissues | |
| Catalase (CAT) Activity | Rat | 25 mg/kg/day | 5 days | Elevated activity in liver and muscle tissues | |
| Glutathione System Components | Rat Liver | 50 mg/kg (single dose) | 1 hour post-hypoxia | Restoration of glutathione peroxidase and glutathione reductase activity |
Table 2: Effect of this compound on Physical Performance and Hypoxia Resistance
| Parameter | Animal Model | This compound Dosage | Stress Condition | Result | Source |
| Static Physical Endurance | Mice | 50 mg/kg | Exhaustive Load | Increased time to exhaustion | |
| Post-Exertion Recovery | Mice | 50 mg/kg | Exhaustive Load | Accelerated normalization of metabolic parameters | |
| Hypoxia Resistance | Rat | Not specified | Acute Hypoxia | Increased survival time and stability | |
| High-Altitude Performance | Human | Not specified | High-Altitude | Preservation of physical and mental capacity |
Detailed Experimental Protocols
The following are representative protocols for evaluating the adaptogenic effects of this compound.
Protocol 1: In Vitro Assessment of Antioxidant Enzyme Induction
-
Cell Culture: Culture human hepatoma cells (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Seed cells in 6-well plates. Once 70-80% confluent, treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) for 24 hours.
-
Induction of Oxidative Stress (Optional): 4 hours prior to harvesting, introduce an oxidative stressor such as H₂O₂ (100 µM) to the media.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Enzyme Activity Assays:
-
SOD Activity: Measure SOD activity using a commercially available kit based on the inhibition of the reduction of WST-1 by superoxide anions.
-
Catalase Activity: Measure catalase activity using a kit that detects the decomposition of H₂O₂ via a colorimetric or fluorometric probe.
-
-
Data Analysis: Normalize enzyme activity to the total protein concentration. Express results as a fold change relative to the vehicle-treated control group.
Protocol 2: Animal Model of Physical Endurance (Forced Swim Test)
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old), housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: Administer this compound (e.g., 25 mg/kg, 50 mg/kg) or vehicle (saline) via oral gavage once daily for 7 consecutive days.
-
Forced Swim Test:
-
On day 7, one hour after the final administration, place each mouse individually into a glass cylinder (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 15 cm.
-
Record the total time until exhaustion. Exhaustion is defined as the inability of the mouse to surface for air for a period of 5-7 seconds.
-
Immediately remove the mouse from the water, dry it, and return it to its home cage.
-
-
Tissue Collection: Following the test, animals can be euthanized for collection of blood and tissues (e.g., muscle, liver) to analyze metabolic parameters such as lactate and glycogen levels.
-
Data Analysis: Compare the mean time to exhaustion between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA).
Visualized Signaling Pathways and Workflows
Core Mechanism of this compound Action
The primary proposed mechanism involves the entry of this compound into the cell and subsequent activation of genomic processes, leading to the synthesis of protective proteins.
Caption: General mechanism of this compound's adaptogenic effect.
Proposed Role in Hypoxia Adaptation via HIF-1α Pathway
Under hypoxic conditions, this compound may enhance the cellular adaptive response by stabilizing or augmenting the HIF-1α signaling pathway.
Caption: Proposed enhancement of the HIF-1α pathway by this compound under hypoxia.
Experimental Workflow Example
This diagram illustrates a typical workflow for investigating this compound's effects on cellular stress in vitro.
Caption: Example workflow for in vitro analysis of this compound.
The Discovery and Development of Bemethyl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemtunisia, also known as Bemethyl, is a synthetic actoprotector developed in the Soviet Union during the 1970s. Initially conceived for military applications to enhance the physical and mental performance of soldiers under extreme conditions, its unique pharmacological profile has since attracted broader scientific interest. This document provides a technical exploration of the discovery, history, and development of this compound, detailing its mechanism of action, pharmacokinetic properties, and the experimental methodologies underpinning its evaluation.
Historical Context and Discovery
The development of this compound was a direct result of a dedicated research program initiated by the USSR Ministry of Defense to create substances capable of preventing and treating asthenic conditions and increasing professional performance in healthy individuals exposed to extreme environments. This research was primarily conducted at the S.M. Kirov Military Medical Academy in Leningrad (now St. Petersburg). The synthesis of this compound was a key achievement of this program, led by Professor V.M. Vinogradov, with significant contributions from researchers such as I.V. Zaikonenko and I.I. Bobkov. The compound was designed to be a non-depleting performance enhancer, distinct from traditional psychostimulants.
Mechanism of Action
Bemtunisia's primary mechanism of action is centered on the activation of protein and RNA synthesis, leading to a range of adaptive and restorative effects within the body. It functions as a non-specific activator of gene expression and protein synthesis, particularly in skeletal muscle, the central nervous system, and the liver. This is achieved through its influence on several key cellular processes:
-
Positive modulation of RNA synthesis: this compound has been shown to increase the rate of RNA synthesis in various tissues. This, in turn, provides the necessary template for the translation of essential proteins.
-
Activation of cellular enzymes: The compound enhances the synthesis of key enzymes involved in energy metabolism and antioxidant defense.
-
Mitochondrial biogenesis and efficiency: this compound promotes the formation of new mitochondria and improves the efficiency of existing ones, leading to enhanced cellular energy production.
This multifaceted mechanism contributes to its observed effects, including increased physical endurance, accelerated recovery after strenuous exercise, and improved adaptation to environmental stressors such as hypoxia and high temperatures.
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathway for this compound's action on cellular protein synthesis.
Caption: Proposed mechanism of this compound action on cellular protein synthesis.
Pharmacological and Toxicological Profile
Bemtunisia is characterized by a favorable safety profile, with a wide therapeutic index. The following tables summarize key quantitative data gathered from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration |
| Bioavailability | ~29-42% | Human | Oral |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | Oral |
| Half-life (t1/2) | 3-5 hours | Human | Oral |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route of Administration |
| LD50 | > 3000 mg/kg | Rat | Oral |
| Ames Test | Non-mutagenic | - | In vitro |
Experimental Protocols
While detailed original experimental protocols are often found in Russian-language military and scientific literature, the general methodologies can be outlined based on published reviews.
Experimental Workflow for Actoprotective Effect Assessment
The following diagram represents a typical workflow for evaluating the actoprotective effects of this compound in animal models.
Caption: Generalized workflow for animal studies on this compound's effects.
Methodology for Forced Swimming Test:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Grouping: Animals are randomly assigned to a control group (receiving vehicle, e.g., saline) and one or more experimental groups (receiving different doses of this compound).
-
Administration: this compound is typically administered orally via gavage 60 minutes before the test.
-
Test Procedure: Each rat is placed individually in a tank of water (maintained at a constant temperature, e.g., 25°C) with a depth that prevents the animal from touching the bottom. A weight (e.g., 5-10% of body weight) is often attached to the tail to increase the workload.
-
Endpoint: The time until the animal is unable to maintain its head above water for a specified period (e.g., 10 seconds) is recorded as the time to exhaustion.
-
Data Analysis: The mean time to exhaustion for the this compound-treated groups is compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
Bemtunisia represents a unique pharmacological agent developed from a specific military requirement for a non-depleting performance enhancer. Its mechanism of action, centered on the upregulation of protein and RNA synthesis, distinguishes it from classical stimulants. While much of the early, detailed research remains in specialized, often non-English literature, the available data indicates a compound with a favorable safety profile and a clear potential for enhancing physical and cognitive performance, particularly under stressful conditions. Further research into its specific molecular targets and signaling pathways could unlock new therapeutic applications.
An In-depth Technical Guide to Bemethyl (Bemitil) Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemethyl (also known as Bemitil) is a synthetic compound classified as an actoprotector, a class of drugs that enhance the body's resistance to physical loads without increasing oxygen consumption.[1] As a synthetic adaptogen, it exhibits significant potential for improving physical performance.[1][2] This document provides a comprehensive technical overview of this compound hydrobromide, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data. It is intended to serve as a core resource for professionals in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
This compound is the common name for the compound 2-(ethylthio)benzimidazole, typically formulated as a hydrobromide salt.[2][3] The core structure consists of a benzimidazole ring system substituted at the 2-position with an ethylthio group.
IUPAC Name: 2-ethylsulfanyl-1H-benzimidazole;hydrobromide[3] Synonyms: Bemitil, Bemithyl, Metaprot, Antihot, 2-ethylthiobenzimidazole hydrobromide[2][3][4]
Table 1: Chemical Identifiers and Properties of this compound Hydrobromide
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂S | PubChem[3] |
| Molecular Weight | 275.17 g/mol | PubChem |
| Canonical SMILES | CCSC1=NC2=CC=CC=C2N1.Br | PubChem[3] |
| InChIKey | BKUKXOMYGPYFJJ-UHFFFAOYSA-N | PubChem[3] |
| CAS Number | 109628-14-0 | PubChem[3] |
| LogP | 3.633 | LookChem[4] |
| Hydrogen Bond Donors | 2 | LookChem[4] |
| Hydrogen Bond Acceptors | 2 | LookChem[4] |
| Rotatable Bond Count | 2 | LookChem[4] |
Mechanism of Action
This compound's primary classification as an actoprotector stems from its ability to modulate metabolic processes, particularly under strenuous conditions or hypoxia.[2] Its mechanism is multifaceted, primarily revolving around the enhancement of cellular energy efficiency and the stimulation of protein synthesis.
The core mechanism involves the positive modulation of RNA and protein synthesis, which contributes to cellular repair and adaptation to stress. It is believed to act at the genomic level, accelerating the transcription and translation processes. This leads to an increased synthesis of key enzymes and structural proteins, which is fundamental to its adaptogenic and performance-enhancing effects.
Furthermore, this compound is understood to impact mitochondrial function. By optimizing oxidative phosphorylation, it helps maintain ATP levels during intense physical exertion without a corresponding increase in oxygen debt, a hallmark of the actoprotector class.[1] This antihypoxic effect is crucial for performance in low-oxygen environments.[2] The compound also possesses antioxidant properties, protecting cells from the damaging effects of reactive oxygen species generated during metabolic stress.[3]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for this compound, focusing on its influence on protein synthesis and mitochondrial energy production.
Experimental Protocols & Data
The synthesis and analysis of this compound and its derivatives are well-documented in chemical literature. The following sections provide an overview of a representative synthesis protocol and quantitative data from related studies.
General Synthesis Protocol for 2-(Alkylthio)benzimidazoles
The synthesis of the this compound scaffold, 2-(alkylthio)benzimidazole, is typically achieved through the reaction of 2-mercaptobenzimidazole with an appropriate alkyl halide in the presence of a base. This nucleophilic substitution reaction is a common method for producing thioether derivatives.[5][6]
Materials:
-
2-Mercaptobenzimidazole
-
Ethyl bromide (or other suitable alkyl halide)
-
Potassium hydroxide (or another suitable base like sodium ethoxide)
-
Ethanol (as solvent)
Procedure:
-
A solution of 2-mercaptobenzimidazole and a molar equivalent of potassium hydroxide is prepared in ethanol. The mixture is heated gently to facilitate the formation of the potassium thiolate salt.[6]
-
The solution is then cooled, and a molar equivalent of ethyl bromide is added dropwise.
-
The reaction mixture is stirred and refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water.
-
The crude product is collected by filtration, washed with water to remove inorganic salts, and dried.
-
Purification is typically performed by recrystallization from a suitable solvent like ethanol to yield the pure 2-(ethylthio)benzimidazole.
-
The hydrobromide salt can be prepared by treating the free base with hydrobromic acid.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the synthesis and characterization of a 2-(alkylthio)benzimidazole derivative like this compound.
Quantitative Data from Related Benzimidazole Studies
While specific quantitative data for this compound's performance enhancement under controlled clinical settings are proprietary or limited, data from studies on analogous benzimidazole derivatives provide insight into the structure-activity relationships. For instance, studies on the inhibition of mitochondrial aldehyde dehydrogenase (mALDH) by benzimidazole-related compounds like benomyl show potent activity.
Table 2: In Vitro Inhibitory Concentration (IC50) of Benomyl and its Metabolite on mALDH
| Compound | Condition | IC50 (μM) | Source |
| Benomyl | In vitro (mouse hepatic mALDH) | 0.77 | PubMed[7] |
| MBT | In vitro (mouse hepatic mALDH) | 8.7 | PubMed[7] |
| MBT | +NADPH | 0.50 | PubMed[7] |
| MBT | +NADPH + Microsomes | 0.23 | PubMed[7] |
| MBT Sulfoxide | In vitro (mALDH) | 0.08 - 0.09 | PubMed[7] |
*MBT (S-methyl N-butylthiocarbamate) and its sulfoxide are metabolites of the related benzimidazole fungicide, benomyl. These data illustrate the high biological activity of benzimidazole-derived structures on mitochondrial enzymes.[7]
Conclusion
This compound hydrobromide is a potent synthetic actoprotector with a well-defined chemical structure and a mechanism of action centered on the enhancement of protein synthesis and mitochondrial efficiency. Its properties make it a subject of significant interest for improving physical performance and resilience to environmental stressors. The established synthesis protocols for its benzimidazole core allow for further investigation and the development of novel analogues. The provided data and workflows offer a foundational resource for researchers and professionals engaged in the study and development of performance-enhancing pharmacological agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H11BrN2S | CID 9816609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. academicjournals.org [academicjournals.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Mechanism for benomyl action as a mitochondrial aldehyde dehydrogenase inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Bemethyl's In Vivo Impact on RNA and Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of Bemethyl (also known as Bemitil) on RNA and protein expression. This compound is a synthetic actoprotector, a class of drugs known for enhancing the body's resistance to various physical stressors without increasing oxygen consumption. Its mechanism of action is intrinsically linked to its ability to modulate gene expression, particularly genes involved in cellular adaptation and stress response. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism: Activation of Stress-Response Genetic Programs
This compound's primary mechanism involves the activation of the genetic apparatus of the cell, leading to enhanced synthesis of RNA and, subsequently, various proteins. This process is crucial for its adaptogenic and protective effects. The core of this mechanism revolves around two key molecular players: Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Heat Shock Proteins (HSPs).
By acting as a mild, non-damaging stressor, this compound triggers cellular signaling cascades that stabilize and activate HIF-1α. This transcription factor then promotes the expression of genes that help cells survive under low-oxygen conditions. Furthermore, this compound is a recognized potent inducer of major stress proteins, including HSP70 and HSP90, which function as molecular chaperones to protect protein structure and function during stressful events.
Impact on RNA Expression
In vivo studies have demonstrated that this compound administration leads to a notable increase in RNA content in various tissues. This general increase in RNA synthesis provides the necessary templates for the production of adaptive proteins. The drug effectively stimulates the expression of genes encoding key protective proteins.
Table 1: Summary of this compound's In Vivo Effects on RNA Expression
| Target RNA/Gene | Animal Model | Tissue | Dosage & Administration | Observed Effect | Citation |
| Total RNA | Rats | Brain, Liver | 50 mg/kg (intragastric) | General increase in RNA content. | |
| HSP70 mRNA | Rats | Blood | 25 mg/kg (intraperitoneal) | Significant induction of HSP70 gene expression. | |
| HIF-1α target genes | Not Specified | Not Specified | Not Specified | Upregulation of genes with Hypoxia Response Elements (HREs). |
Impact on Protein Expression
The upregulation of RNA synthesis directly translates to increased production of specific proteins that are central to this compound's actoprotective effects. The most well-documented effects are on the expression of HIF-1α and Heat Shock Proteins.
Table 2: Summary of this compound's In Vivo Effects on Protein Expression
| Target Protein | Animal Model | Tissue/Cell | Dosage & Administration | Observed Effect | Citation |
| HIF-1α | Rats | Not Specified | 25 mg/kg (intraperitoneal) | Prevents the reduction of HIF-1α protein levels during intense exercise. | |
| HSP70 | Rats | Blood | 25 mg/kg (intraperitoneal) | Potent induction of HSP70 synthesis. | |
| HSP90 | Not Specified | Not Specified | Not Specified | Acts as an inducer of HSP90. | |
| Mitochondrial Enzymes | Not Specified | Not Specified | Not Specified | Stimulates synthesis of mitochondrial enzymes and structural proteins. | |
| Gluconeogenesis Enzymes | Not Specified | Liver | Not Specified | Induces the synthesis of enzymes critical for gluconeogenesis. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the data. The following diagrams, created using the DOT language, illustrate the key processes.
Experimental Protocols
The methodologies employed in studying this compound's in vivo effects are critical for the reproducibility and interpretation of results. Below is a detailed, representative protocol synthesized from common practices in published studies.
Objective: To determine the effect of this compound on the expression of HIF-1α and HSP70 in rats subjected to intense physical exercise.
1. Animal Model and Care:
-
Species: Male Wistar rats (200-250g).
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.
2. Experimental Groups:
-
Control Group: Receives a saline injection (vehicle).
-
This compound Group: Receives this compound dissolved in saline.
-
Control + Exercise Group: Receives a saline injection and is subjected to the exercise protocol.
-
This compound + Exercise Group: Receives this compound and is subjected to the exercise protocol.
3. Drug Administration:
-
Drug: this compound hydrochloride.
-
Dosage: 25 mg/kg body weight.
-
Route: Intraperitoneal (IP) injection.
-
Timing: Administered 60 minutes prior to the physical stressor to allow for absorption and distribution.
4. Stress Protocol:
-
Method: Forced swimming in a tank with water maintained at 30-32°C until exhaustion. Exhaustion is defined as the inability to remain on the surface for 10 seconds.
-
Rationale: This method provides a standardized and intense physical stressor known to induce hypoxia-like responses in muscle tissue.
5. Sample Collection and Processing:
-
Timing: Immediately after the exercise protocol, animals are euthanized via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissues: Blood is collected via cardiac puncture. Liver, brain, and gastrocnemius muscle are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
6. Molecular Analysis:
-
RNA Analysis (RT-qPCR):
-
Total RNA is extracted from tissue homogenates using a TRIzol-based method.
-
RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop).
-
cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR is performed using gene-specific primers for HSP70, HIF-1α, and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Protein Analysis (Western Blot):
-
Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against HIF-1α, HSP70, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate, and densitometry is performed to quantify protein levels relative to the loading control.
-
This comprehensive approach allows researchers to correlate the administration of this compound with specific, quantifiable changes in both the transcriptome and the proteome under physiological stress, providing robust data for drug development and mechanistic studies.
Foundational Research on the Antihypoxic Effects of Bemethyl: A Technical Guide
This technical guide provides an in-depth analysis of the foundational research concerning the antihypoxic effects of Bemethyl (also known as Bemitil). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cellular adaptation to hypoxia. This document synthesizes findings on this compound's mechanism of action, details experimental methodologies from key studies, and presents available data in a structured format.
Core Mechanism of Action: Mitochondrial Regulation of HIF-1α
This compound's primary antihypoxic effect is not mediated by direct interaction with the core components of the oxygen-sensing pathway, but rather through its influence on mitochondrial metabolism. The compound acts as a non-competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the electron transport chain.
This inhibition leads to the accumulation of succinate within the cell. Elevated levels of succinate competitively inhibit prolyl hydroxylase domain enzymes (PHDs). PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normoxic conditions, marking it for proteasomal degradation. By inhibiting PHDs, this compound effectively stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes responsible for adaptation to hypoxic conditions. These genes are involved in processes such as glycolysis, angiogenesis, and erythropoiesis.
Beyond its influence on the HIF-1α pathway, this compound also exhibits significant antioxidant properties. It directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant systems, further protecting cells from the oxidative stress that accompanies hypoxia and reoxygenation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for studying the antihypoxic effects of this compound.
Quantitative Data Summary
Comprehensive, standardized quantitative data on this compound's antihypoxic effects is limited in publicly accessible literature. The following tables summarize the observed effects based on available research. Note that absolute values are often not provided, and effects are described qualitatively or as relative changes.
Table 1: Effects of this compound on Key Biomarkers under Hypoxia
| Parameter | Observed Effect | Typical Change | Notes |
| HIF-1α Protein Levels | Increase | Stabilization/Accumulation | Effect is dose-dependent. |
| Succinate Levels | Increase | Accumulation | Direct consequence of SDH inhibition. |
| Lactate Production | Decrease | Reduction vs. Hypoxic Control | Indicates a shift away from anaerobic glycolysis. |
| ATP Synthesis | Maintenance/Increase | Preservation of cellular energy levels | This compound helps maintain mitochondrial function. |
| Reactive Oxygen Species (ROS) | Decrease | Reduction | Demonstrates antioxidant activity. |
| VEGF mRNA/Protein | Increase | Upregulation | Downstream target of HIF-1α. |
Table 2: Influence of this compound on Enzyme Activities
| Enzyme | Observed Effect on Activity | Notes |
| Succinate Dehydrogenase (SDH) | Inhibition | Key initiating event in the antihypoxic mechanism. |
| Prolyl Hydroxylases (PHDs) | Indirect Inhibition | Mediated by the accumulation of succinate. |
| Lactate Dehydrogenase (LDH) | Decrease | Consistent with reduced lactate production. |
| Superoxide Dismutase (SOD) | Increase | Part of the antioxidant effect. |
| Catalase | Increase | Part of the antioxidant effect. |
Experimental Protocols
Detailed, step-by-step protocols for replicating the foundational research on this compound are not fully available in the public domain and require access to the original full-text publications. However, the general methodologies employed in these studies can be outlined as follows.
In Vitro Cell Culture Models
-
Cell Lines: Commonly used cell lines for hypoxia research include human umbilical vein endothelial cells (HUVECs), neuroblastoma cell lines (e.g., SH-SY5Y), and various cancer cell lines that are sensitive to hypoxia.
-
Induction of Hypoxia: Chemical hypoxia can be induced using agents like cobalt chloride (CoCl₂), which mimics hypoxia by inhibiting PHDs, or dimethyloxalylglycine (DMOG). More physiologically relevant hypoxia is achieved using a specialized hypoxia chamber with a controlled gas environment (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or during the hypoxic exposure.
Western Blotting for HIF-1α Stabilization
-
Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with a primary antibody specific for HIF-1α. A housekeeping protein (e.g., β-actin or GAPDH) is also probed as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Succinate Dehydrogenase (SDH) Activity Assay
-
Mitochondrial Isolation: Mitochondria are isolated from treated cells or tissue samples by differential centrifugation.
-
Assay Principle: SDH activity is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or the production of a colored formazan product from tetrazolium salts like MTT or XTT.
-
Procedure: The mitochondrial fraction is incubated with a reaction buffer containing succinate as the substrate and the electron acceptor. The change in absorbance over time is measured at a specific wavelength to determine the rate of the reaction.
Measurement of Metabolites
-
Lactate: Lactate levels in the cell culture medium or tissue homogenates are commonly measured using commercially available colorimetric or fluorometric assay kits. These assays are typically based on an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.
-
ATP: Cellular ATP levels are quantified using bioluminescence assays, most commonly the firefly luciferase assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, emitting light that is measured with a luminometer.
In Vivo Animal Models
-
Models of Hypoxia: Acute hypoxia in rodents can be induced by placing the animals in a hypobaric chamber to simulate high altitude or by altering the composition of the inspired air (normobaric hypoxia).
-
Drug Administration: this compound is administered to the animals (e.g., via oral gavage or intraperitoneal injection) prior to the hypoxic challenge.
-
Outcome Measures: Antihypoxic efficacy in vivo can be assessed by measuring survival time under severe hypoxia, changes in physiological parameters (e.g., heart rate, blood gases), and by performing biochemical and histological analysis of tissues (e.g., brain, heart, liver) post-exposure.
Disclaimer: The protocols outlined above are generalized summaries. Researchers should consult specific, peer-reviewed publications for detailed, validated protocols before commencing any experimental work.
Methodological & Application
Application Note: Quantification of Bemethyl in Human Urine using a Novel HPLC-MS/MS Method
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Bemethyl in human urine. This compound, an actoprotector agent, is subject to extensive metabolism, with very low levels of the parent compound excreted unchanged.[1][2] This method provides the necessary sensitivity and selectivity for pharmacokinetic studies and monitoring. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate quantification.
Introduction
Bmethyl (2-ethylthiobenzimidazole) is a synthetic actoprotector that enhances the body's resistance to various stress factors. Understanding its pharmacokinetic profile, including its excretion in urine, is crucial for its development and clinical use. Studies in rats have shown that only a small fraction of this compound (0.56%) is excreted in its unchanged form in urine, indicating significant metabolic transformation.[1][2] In humans, this compound glucuronide has been identified as a primary urinary metabolite.[2] Therefore, a highly sensitive analytical method is required to quantify the low concentrations of the parent drug in urine. This HPLC-MS/MS method has been developed to provide the necessary performance characteristics for such analyses.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge 1 mL of each urine sample at 4000 rpm for 10 minutes.
-
Take 500 µL of the supernatant and add 50 µL of the internal standard working solution (this compound-d5, 1 µg/mL).
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
HPLC-MS/MS Analysis
HPLC System: A standard high-performance liquid chromatography system. Mass Spectrometer: A triple quadrupole mass spectrometer.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B in 0.5 min, and re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bmethyl | 193.1 | 165.1 | 20 |
| Bmethyl-d5 (IS) | 198.1 | 170.1 | 20 |
Quantitative Data Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound quantification in urine.
Caption: Logical relationship of the analytical steps.
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human urine. The method is sensitive, selective, and accurate, making it suitable for pharmacokinetic studies and therapeutic drug monitoring where low concentrations of the parent drug are expected. The simple sample preparation and rapid analysis time allow for high-throughput screening.
References
Application Note: Protocol for Quantification of Bemethyl in Blood Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bemethyl, also known as Bemitil, is a synthetic actoprotector with antihypoxant and antioxidant properties. It has been shown to enhance physical and mental performance, particularly under extreme conditions. As research into the therapeutic potential and pharmacokinetic profile of this compound continues, the need for a robust and reliable method for its quantification in biological matrices is crucial. This application note provides a detailed protocol for the quantification of this compound in human blood plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
The described method is intended for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of this compound concentrations in plasma. The protocol includes a straightforward protein precipitation step for sample preparation, followed by analysis using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5 (or a structurally similar compound if SIL-IS is unavailable)
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade methanol
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
-
Working Standard Solutions:
-
Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution:
-
Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solution.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate this compound working standard solutions to create calibration standards. A typical concentration range is 1-1000 ng/mL.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (CC, QC, or unknown sample) into the corresponding tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL IS in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial with an insert.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Value (to be optimized) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusion of this compound and IS |
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the expected performance characteristics for a validated bioanalytical method for this compound in plasma.
Table 1: Summary of Quantitative Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%Precision: ≤20% CV | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy: 85-115%Precision: ≤15% CV | 1000 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤15% (≤20% for LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV < 10% |
Mandatory Visualizations
In Vivo Study Design for Bemethyl in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemetil, also known as Bemethyl, is a synthetic actoprotector with a range of pharmacological activities, including antihypoxic, antioxidant, and potential nootropic effects. Its primary mechanism of action is thought to involve the enhancement of protein synthesis and ATP production, leading to increased physical and mental performance, particularly under stressful conditions. This document provides detailed application notes and protocols for designing and conducting in vivo studies of Bemetil in rodent models, aimed at investigating its efficacy and mechanism of action in various physiological and pathological contexts.
Pharmacokinetics and Dosing Considerations
Studies in rats have shown that Bemetil is rapidly absorbed after oral administration, reaching maximum plasma concentrations within an hour. It exhibits biexponential elimination from the blood. A significant portion of Bemetil is metabolized, with only a small fraction (around 0.56%) excreted unchanged in the urine. When administered repeatedly, Bemetil can accumulate in tissues, with notable increases observed in the brain and skeletal muscles of rats.
For in vivo studies, the following dose ranges have been reported in the literature and can be used as a starting point for dose-response investigations:
-
Hypoxia and Antioxidant Studies (Rats): 25 mg/kg, administered intraperitoneally (i.p.).[1]
-
Metabolism Studies (Rats): A single oral dose of 330 mg/kg has been used to identify metabolites.[2][3]
It is crucial to perform dose-response studies to determine the optimal dose for the specific experimental model and desired outcomes.
Experimental Protocols
Assessment of Actoprotective and Endurance Effects
The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and endurance in rodents.
Protocol: Rotarod Test
-
Apparatus: An automated rotarod apparatus with a rotating rod of a diameter suitable for the rodent species (e.g., 3 cm for mice, 6 cm for rats). The rod surface should be textured to provide grip.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place the rodent on the stationary rod.
-
Start the rotation at a low speed (e.g., 4 rpm) and gradually increase it.
-
Conduct 2-3 training trials per day for 2-3 consecutive days before the actual test. This minimizes stress and learning effects on the test day.
-
-
Testing:
-
Administer Bemetil or vehicle at the predetermined dose and time before the test.
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or clinging to the rod and rotating with it for two consecutive revolutions.
-
Perform 3 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary endpoint is the latency to fall. An increase in the latency to fall in the Bemetil-treated group compared to the control group indicates improved motor performance and endurance.
Evaluation of Cognitive and Neuroprotective Effects
The Morris water maze is a classic behavioral test to assess spatial learning and memory, which are aspects of cognitive function. It is particularly useful for evaluating the potential nootropic and neuroprotective effects of compounds.
Protocol: Morris Water Maze
-
Apparatus: A circular pool (approximately 120-150 cm in diameter for rats, 90-120 cm for mice) filled with water made opaque with non-toxic paint or milk powder. A hidden platform is submerged about 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acclimation: Handle the animals for several days before the experiment to reduce stress.
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, the animal is released from one of four starting positions and allowed to swim and find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of times the animal crosses the former platform location, and the swim path.
-
-
Data Analysis: A shorter escape latency and path length during training indicate faster learning. In the probe trial, a greater amount of time spent in the target quadrant in the Bemetil-treated group suggests enhanced spatial memory.
Assessment of Anti-Inflammatory Effects
The carrageenan-induced paw edema model is a standard and widely used method for screening the acute anti-inflammatory activity of drugs.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Treatment: Administer Bemetil or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally at a predetermined time before or after carrageenan injection.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. A significant reduction in paw volume in the Bemetil-treated group indicates anti-inflammatory activity.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups and experimental conditions.
Table 1: Effect of Bemetil on Motor Coordination and Endurance in the Rotarod Test
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) |
| Vehicle Control | - | Mean ± SEM |
| Bemetil | 10 | Mean ± SEM |
| Bemetil | 25 | Mean ± SEM |
| Bemetil | 50 | Mean ± SEM |
Table 2: Effect of Bemetil on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Acquisition Phase (Day 5 Escape Latency, s) | Probe Trial (Time in Target Quadrant, %) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM |
| Bemetil | 10 | Mean ± SEM | Mean ± SEM |
| Bemetil | 25 | Mean ± SEM | Mean ± SEM |
| Bemetil | 50 | Mean ± SEM | Mean ± SEM |
Table 3: Anti-inflammatory Effect of Bemetil on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | - | Mean ± SEM | - |
| Bemetil | 10 | Mean ± SEM | % |
| Bemetil | 25 | Mean ± SEM | % |
| Bemetil | 50 | Mean ± SEM | % |
| Indomethacin | 10 | Mean ± SEM | % |
Visualization of Pathways and Workflows
Signaling Pathways
Bemetil's mechanism of action involves the modulation of several key cellular pathways. One of the proposed mechanisms is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the cellular response to low oxygen. This stabilization leads to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, ultimately promoting adaptation to hypoxic conditions.
Caption: Proposed mechanism of Bemetil via HIF-1α stabilization.
Experimental Workflow
A typical in vivo study workflow for evaluating the effects of Bemetil would involve animal acclimatization, treatment administration, behavioral or physiological testing, and subsequent data analysis.
Caption: General workflow for in vivo studies of Bemetil.
Conclusion
The provided application notes and protocols offer a comprehensive framework for designing and conducting in vivo studies to investigate the pharmacological effects of Bemetil in rodent models. By employing standardized and well-validated experimental procedures, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this compound. Adherence to clear data presentation and visualization practices will enhance the interpretability and impact of the research findings.
References
Application Notes and Protocols: Assessing the Cytotoxicity of Bemethyl in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the potential cytotoxicity of Bemethyl using common cell culture-based assays.
Introduction
Bemetil (2-ethylthio-benzimidazole hydrobromide), also known as this compound, is a synthetic compound with adaptogenic and actoprotective properties. While generally considered to have low toxicity, it is crucial to experimentally determine its cytotoxic profile in relevant cell lines for any new therapeutic application. This document outlines detailed protocols for assessing this compound-induced cytotoxicity through the evaluation of cell viability, membrane integrity, and apoptosis.
Experimental Design and Workflow
A general workflow for assessing the cytotoxicity of this compound is presented below. This involves treating cultured cells with a range of this compound concentrations and subsequently performing various assays to measure cell health.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Quantitative Data Summary
The following tables present hypothetical data for the assessment of this compound cytotoxicity. These tables are for illustrative purposes and should be replaced with experimental results.
Table 1: Cell Viability (MTT Assay) after this compound Treatment
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 10 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.1 |
| 50 | 96 ± 5.5 | 90 ± 4.7 | 85 ± 5.9 |
| 100 | 92 ± 6.1 | 84 ± 5.3 | 78 ± 6.3 |
| 250 | 85 ± 7.2 | 75 ± 6.8 | 65 ± 7.0 |
| 500 | 70 ± 8.1 | 55 ± 7.5 | 45 ± 8.2 |
Table 2: Membrane Integrity (LDH Assay) after this compound Treatment
| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 5.0 ± 1.2 | 5.5 ± 1.5 | 6.0 ± 1.8 |
| 10 | 6.2 ± 1.4 | 8.1 ± 1.9 | 10.5 ± 2.1 |
| 50 | 7.5 ± 1.8 | 12.3 ± 2.5 | 18.2 ± 3.0 |
| 100 | 10.1 ± 2.2 | 18.5 ± 3.1 | 25.8 ± 3.5 |
| 250 | 18.3 ± 3.0 | 29.8 ± 3.9 | 40.1 ± 4.2 |
| 500 | 35.2 ± 4.1 | 50.5 ± 5.3 | 62.7 ± 5.9 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) after this compound Treatment (48h)
| This compound Concentration (µM) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 10 | 1.2 ± 0.3 |
| 50 | 1.5 ± 0.4 |
| 100 | 2.1 ± 0.5 |
| 250 | 3.5 ± 0.8 |
| 500 | 5.8 ± 1.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO or PBS. Further dilute the stock solution in culture medium to prepare working concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Addition of MTT: After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol (commercially available kits are recommended).
-
Cell Lysis and Reagent Addition: After treatment, add 100 µL of the caspase-3/7 reagent directly to each well of the 96-well plate containing the cells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 498 nm excitation / 521 nm emission for green fluorescent substrates).
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Potential Signaling Pathway in this compound-Induced Cytotoxicity
Should this compound induce cytotoxicity, particularly through apoptosis, it may involve the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Given that some benzimidazole derivatives can affect mitochondrial function, the intrinsic pathway is a plausible starting point for investigation.
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.
Application Notes and Protocols: Bemethyl Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethyl, also known as Bemitil, is a synthetic actoprotector with a range of reported physiological effects, including nootropic, regenerative, antihypoxic, antioxidant, and immunomodulatory actions. Its potential applications in enhancing physical and cognitive performance, as well as offering neuroprotection, have made it a subject of interest in preclinical research. These application notes provide a summary of available data on the dosing and administration of Bemethyl in mice, along with detailed experimental protocols and hypothesized signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound dosing, pharmacokinetics, and acute toxicity in rodents. It is important to note that much of the detailed research was conducted in rats, and data in mice is more limited. Researchers should use this information as a starting point for their own dose-finding studies.
Table 1: this compound Dosing Regimens in Rodents
| Species | Application | Dosage | Administration Route | Frequency | Reference |
| Rat | Antioxidant (Cerebral Hypoxia) | 25 mg/kg | Not specified | Single dose | [1] |
| Rat | Acute Toxicity (LD50) | 581.48 mg/kg | Oral | Single dose | |
| Rat | Pharmacokinetics | Not specified | Intravenous & Intragastric | Single dose | [2] |
| Rat | Biotransformation Study | 330 mg/kg | Oral | Single dose | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intragastric Administration)
| Parameter | Value | Unit | Reference |
| Time to Maximum Concentration (Tmax) | 1 | hour | [2] |
Table 3: Acute Toxicity of this compound in Rats
| Parameter | Value | Unit | Administration Route | Reference |
| LD50 | 581.48 | mg/kg | Oral |
Experimental Protocols
The following are detailed protocols for common administration routes of this compound in mice. These are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.
Oral Gavage Administration
Objective: To administer a precise oral dose of this compound.
Materials:
-
Bethyl solution/suspension in a suitable vehicle (e.g., water, saline, 0.5% methylcellulose)
-
Gavage needles (20-22 gauge, 1.5-inch for adult mice)
-
Syringes (1 ml)
-
Animal scale
-
Personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose volume. A typical oral gavage volume for mice is 5-10 ml/kg.
-
Compound Preparation: Prepare the this compound solution or suspension at the desired concentration. Ensure it is well-mixed before each administration.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. The mouse's body should be in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx.
-
Advancement into the Esophagus: Once the needle has passed the pharynx, it should advance smoothly down the esophagus into the stomach. Do not force the needle. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound solution.
-
Withdrawal: Gently withdraw the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Intraperitoneal (IP) Injection
Objective: To administer this compound for systemic distribution.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
PPE
Procedure:
-
Animal Preparation: Weigh the mouse for accurate dose calculation. The maximum recommended IP injection volume in mice is 10 ml/kg.
-
Compound Preparation: Prepare a sterile solution of this compound for injection.
-
Restraint: Restrain the mouse by scruffing the neck and turning it over to expose the abdomen. The head should be tilted slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper placement.
-
Administration: Slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any adverse reactions at the injection site or systemic effects.
Subcutaneous (SC) Injection
Objective: To administer this compound for slower, sustained absorption.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
PPE
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dose volume. The maximum recommended SC injection volume per site is 5-10 ml/kg.
-
Compound Preparation: Prepare a sterile, non-irritating solution of this compound.
-
Restraint: Restrain the mouse by scruffing the loose skin over the back, between the shoulder blades.
-
Injection Site: The loose skin over the back is the most common site for SC injections.
-
Injection: Create a "tent" of skin with your thumb and forefinger. Swab the area with 70% ethanol. Insert the needle into the base of the tented skin, parallel to the body. Aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the this compound solution slowly. A small bleb will form under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
Monitoring: Return the mouse to its cage and monitor for any signs of irritation or discomfort at the injection site.
Hypothesized Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation. However, based on its chemical structure (a benzimidazole derivative) and its known physiological effects (antihypoxic, antioxidant), the following signaling pathways are hypothesized to be involved in its mechanism of action.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Bethyl's antihypoxic effects may be mediated through the modulation of the HIF-1α pathway. Under hypoxic conditions, HIF-1α stabilization and activation lead to the transcription of genes involved in adaptation to low oxygen, such as those promoting angiogenesis and glycolysis. Some benzimidazole derivatives have been shown to influence this pathway.
Caption: Hypothesized modulation of the HIF-1α pathway by this compound.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
Bethyl's antioxidant properties may stem from the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes.
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.
Mammalian Target of Rapamycin (mTOR) Pathway
Bethyl's reported effects on protein synthesis and muscle performance suggest a potential interaction with the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism.
Caption: Hypothesized modulation of the mTOR signaling pathway by this compound.
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The dosing and administration protocols are generalized and should be adapted to specific experimental designs and institutional animal care and use committee (IACUC) guidelines. The signaling pathways described are hypothesized and require further experimental validation. Researchers are encouraged to consult primary literature and conduct their own pilot studies to determine the optimal dosage and administration route for their specific mouse model and experimental question.
References
- 1. Neurometabolic mechanisms for memory enhancement and neuroprotection of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Bemetil pharmacokinetics in an experiment on rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of this compound Biotransformation Pathways by Combination of LC-MS/HRMS and In Silico Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilização de Bemetil como Padrão de Referência Analítico: Notas de Aplicação e Protocolos
Para: Pesquisadores, Cientistas e Profissionais de Desenvolvimento de Fármacos
Estas notas de aplicação fornecem uma visão geral abrangente do uso do Bemetil como um padrão de referência analítico. O documento detalha as propriedades físico-químicas do composto, metodologias analíticas e protocolos experimentais para sua quantificação, bem como seu mecanismo de ação.
Introdução
O Bemetil, também conhecido como bemitil, é um composto sintético classificado como um actoprotetor, com propriedades anti-hipóxicas e antioxidantes.[1][2] Desenvolvido inicialmente para aplicações militares e espaciais soviéticas, o Bemetil demonstrou aumentar o desempenho físico e mental, especialmente sob condições estressantes.[1] Sua estrutura química é semelhante à das bases de nucleotídeos adenina e guanina, o que pode explicar seus diversos efeitos farmacológicos.[1] Como um padrão de referência analítico, o Bemetil é essencial para a identificação e quantificação precisas em matrizes farmacêuticas e biológicas, garantindo a qualidade e a consistência da pesquisa e do desenvolvimento de fármacos.
Propriedades Físico-Químicas e Dados Quantitativos
A compreensão das propriedades do Bemetil é crucial para o desenvolvimento de métodos analíticos robustos.
| Propriedade | Valor | Referência |
| Nome Químico | 2-(etiltio)-1H-benzimidazol | [3] |
| Nº CAS | 14610-11-8 (base livre) | [2][3][4] |
| Fórmula Molecular | C₉H₁₀N₂S | [3][4] |
| Peso Molecular | 178.25 g/mol | [3][4] |
| Solubilidade | Solúvel em DMSO (≥10 mg/ml), Etanol (≥10 mg/ml) | [3] |
| Aparência | Sólido | N/A |
| Armazenamento | Curto prazo (dias a semanas): 0-4°C; Longo prazo (meses): -20°C | [4] |
Mecanismo de Ação
O Bemetil exerce seus efeitos através da modulação de vias metabólicas e de sinalização celular fundamentais. Seu mecanismo de ação primário envolve o aumento da expressão de RNA e proteínas no músculo esquelético, cérebro, fígado e rins, o que estimula a formação de ATP e a gliconeogênese.[1] Este processo de síntese de glicose a partir de substratos não carboidratos, como lactato e aminoácidos, contribui para a manutenção dos níveis de energia durante o esforço físico e a recuperação.[1]
Abaixo está um diagrama que ilustra a via de sinalização simplificada do Bemetil.
References
Experimental Models for Studying Bemitil's Nootropic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitil (ethylthiobenzimidazole hydrobromide) is a synthetic compound reported to possess nootropic, neuroprotective, and actoprotective properties. Its mechanism of action is thought to be multifactorial, involving the modulation of cellular energy metabolism, neurotransmitter systems, and adaptation to hypoxic conditions. These application notes provide a framework of experimental models and protocols to investigate the nootropic effects of Bemitil. Due to the limited availability of detailed public data on Bemitil, this document combines general methodologies for nootropic research with the specific, albeit limited, information available for Bemitil.
In Vivo Experimental Models
In vivo models are crucial for assessing the cognitive-enhancing effects of Bemitil in a whole-organism context. The selection of the model often depends on the specific aspect of cognition being investigated (e.g., learning, memory, attention) and the hypothesized mechanism of action.
Animal Models of Cognitive Impairment
To study the nootropic and neuroprotective effects of Bemitil, it is common to induce a state of cognitive deficit in laboratory animals, primarily rodents (mice and rats).
-
Hypoxia-Induced Amnesia: This model is particularly relevant for Bemitil, given its known antihypoxic properties. Animals are exposed to a hypoxic environment (reduced oxygen concentration) to induce cognitive deficits, which can then be challenged by Bemitil treatment.
-
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking cholinergic dysfunction observed in some neurodegenerative diseases. This model is useful for investigating Bemitil's potential effects on the cholinergic system.
-
Amyloid-Beta (Aβ) Infusion Model: For studying neuroprotective effects relevant to Alzheimer's disease, direct infusion of Aβ oligomers into the brain ventricles or specific brain regions (e.g., hippocampus) can be used to induce synaptic dysfunction and memory impairment.
Behavioral Assays for Cognitive Function
A battery of behavioral tests should be employed to assess different facets of cognition.
-
Morris Water Maze (MWM): A classic test for spatial learning and memory. The test involves a rodent learning the location of a hidden platform in a circular pool of water, using distal visual cues.
-
Passive Avoidance Test: This fear-motivated test assesses learning and memory. Animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock).
-
Elevated Plus Maze (EPM): While primarily a test for anxiety, the EPM can be adapted to assess learning and memory by measuring the transfer latency to the closed arms over consecutive trials.
-
Novel Object Recognition (NOR) Test: This assay evaluates recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.
Experimental Protocols
The following are generalized protocols that should be optimized and adapted for specific experimental questions regarding Bemitil.
Protocol: Morris Water Maze
-
Apparatus: A circular tank (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the tank.
-
Acquisition Phase (4-5 days):
-
Administer Bemitil or vehicle to the animals (e.g., 30-60 minutes before the trial).
-
Place the animal gently into the water facing the tank wall from one of four starting positions.
-
Allow the animal to swim freely for 60-90 seconds to find the platform.
-
If the animal fails to find the platform, guide it to the platform and allow it to stay there for 15-20 seconds.
-
Conduct 4 trials per day for each animal.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Place the animal in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol: Passive Avoidance Test
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial:
-
Place the animal in the light compartment.
-
After a brief habituation period, the door to the dark compartment opens.
-
When the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (24 hours later):
-
Administer Bemitil or vehicle prior to the trial.
-
Place the animal in the light compartment.
-
Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Bemitil on Escape Latency in the Morris Water Maze
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) |
| Vehicle Control | 60 ± 5.2 | 45 ± 4.8 | 30 ± 3.5 | 20 ± 2.9 |
| Bemitil (10 mg/kg) | 55 ± 4.9 | 35 ± 4.1 | 22 ± 3.1 | 15 ± 2.5 |
| Bemitil (25 mg/kg) | 52 ± 5.1 | 30 ± 3.9 | 18 ± 2.8** | 12 ± 2.1*** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle Control.
Table 2: Effect of Bemitil on Step-Through Latency in the Passive Avoidance Test
| Treatment Group | Step-Through Latency (s) |
| Vehicle Control | 120 ± 15.3 |
| Bemitil (10 mg/kg) | 180 ± 20.1* |
| Bemitil (25 mg/kg) | 240 ± 25.5** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Signaling Pathways and Visualization
Bemitil's nootropic effects are hypothesized to involve the modulation of key signaling pathways related to cellular stress adaptation and neurotransmission.
Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway
Under hypoxic conditions, Bemitil may enhance the adaptive response by modulating the HIF-1 pathway. This pathway is crucial for cellular survival in low-oxygen environments and can influence neuroplasticity.
Caption: Proposed modulation of the HIF-1 signaling pathway by Bemitil.
Neurotransmitter System Modulation
Bemitil may also exert its nootropic effects by influencing the balance of excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmitter systems.
Caption: Hypothetical modulation of neurotransmitter systems by Bemitil.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the nootropic effects of Bemitil in vivo.
Caption: General experimental workflow for in vivo studies of Bemitil.
In Vitro and In Silico Models
While detailed public information on in vitro and in silico studies of Bemitil is scarce, the following models are standard for nootropic drug discovery and could be applied.
In Vitro Models
-
Primary Neuronal Cultures: Cultures of hippocampal or cortical neurons can be used to study Bemitil's effects on neuronal survival, neurite outgrowth, and synaptic protein expression under normal and stressed (e.g., hypoxic, Aβ-induced toxicity) conditions.
-
Organotypic Brain Slices: These 3D cultures preserve the cellular architecture of brain regions like the hippocampus and can be used to study Bemitil's effects on synaptic plasticity (e.g., Long-Term Potentiation).
In Silico Models
-
Molecular Docking: Computational models can be used to predict the binding affinity of Bemitil to various protein targets, such as receptors, enzymes, and transcription factors, which might be involved in its nootropic effects.
-
Systems Biology Approaches: Modeling of neural pathways can help to simulate the effects of Bemitil on complex networks and generate new hypotheses about its mechanism of action.
Conclusion
The study of Bemitil's nootropic effects requires a multi-pronged approach, combining in vivo behavioral assessments with in vitro and in silico mechanistic studies. The protocols and models outlined here provide a foundational framework for researchers. It is critical to note that these are generalized protocols, and specific parameters should be optimized based on pilot studies and the existing literature on nootropic research. Further investigation is needed to fully elucidate the molecular mechanisms underlying Bemitil's cognitive-enhancing properties and to validate its therapeutic potential.
Application Notes and Protocols for Measuring the Antioxidant Activity of Bemethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemethyl (2-ethylthio-benzimidazole hydrobromide) is a synthetic actoprotector with a unique mechanism of antioxidant action. Unlike direct antioxidants that scavenge free radicals, this compound exerts its effects indirectly by stimulating the synthesis of endogenous antioxidant enzymes. This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound, focusing on its in vivo effects on key antioxidant enzymes and markers of oxidative stress.
The primary antioxidant mechanism of this compound is associated with the activation of the cell genome, leading to enhanced synthesis of proteins, including critical antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and enzymes of the glutathione system. Therefore, the most relevant methods for evaluating this compound's antioxidant efficacy involve measuring the activity of these enzymes and the levels of oxidative damage markers in biological tissues.
Data Presentation
The following tables summarize the quantitative effects of this compound on key antioxidant parameters in the liver of rats, demonstrating its protective effects under conditions of acute hypoxic hypoxia.
Table 1: Effect of this compound on the Glutathione System in Rat Liver under Acute Hypoxic Hypoxia
| Parameter | Control (Normoxia) | Hypoxia | Hypoxia + this compound (25 mg/kg) |
| Reduced Glutathione (μmol/g tissue) | 4.5 ± 0.1 | 3.2 ± 0.2 | 4.3 ± 0.2** |
| Total SH-groups (μmol/g tissue) | 58.4 ± 1.5 | 45.3 ± 1.8 | 55.1 ± 1.9 |
| Glutathione Reductase (nmol/min per mg protein) | 48.2 ± 2.1 | 35.6 ± 1.9* | 46.5 ± 2.3 |
| Glutathione Peroxidase (nmol/min per mg protein) | 85.4 ± 3.2 | 62.1 ± 2.8 | 82.7 ± 3.5** |
| Glutathione-S-transferase (nmol/min per mg protein) | 325 ± 15 | 248 ± 12 | 315 ± 14** |
*p < 0.05 compared to control; **p < 0.05 compared to hypoxia Data adapted from Zarubina, I.V., & Mironova, O.P. (2002). [Effect of this compound on the glutathione system in the rat liver in acute hypoxia]. Eksperimental'naia i klinicheskaia farmakologiia, 65(3), 28–30.
Table 2: Effect of this compound on Lipid Peroxidation in Rat Liver under Acute Hypoxic Hypoxia
| Parameter | Control (Normoxia) | Hypoxia | Hypoxia + this compound (25 mg/kg) |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/g tissue) | 32.4 ± 1.5 | 48.7 ± 2.1* | 35.1 ± 1.8** |
*p < 0.05 compared to control; **p < 0.05 compared to hypoxia Data adapted from Zarubina, I.V., & Mironova, O.P. (2002). [Effect of this compound on the glutathione system in the rat liver in acute hypoxia]. Eksperimental'naia i klinicheskaia farmakologiia, 65(3), 28–30.
Signaling Pathways and Experimental Workflow
The antioxidant action of this compound is initiated by its influence on gene expression, leading to the increased synthesis of antioxidant enzymes. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for this compound's indirect antioxidant activity.
The general workflow for assessing the in vivo antioxidant activity of this compound is depicted in the following diagram.
Caption: General experimental workflow for in vivo antioxidant activity assessment.
Experimental Protocols
Detailed methodologies for the key experiments to assess this compound's antioxidant activity are provided below.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of the autoxidation of pyrogallol.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Pyrogallol solution (2.6 mM in 10 mM HCl, freshly prepared)
-
Tissue homogenate (prepared in cold 0.25 M sucrose)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates (e.g., liver, brain) in ice-cold 0.25 M sucrose solution.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.
-
In a cuvette, add 2.8 mL of Tris-HCl buffer and 0.1 mL of the tissue supernatant.
-
Initiate the reaction by adding 0.1 mL of freshly prepared pyrogallol solution.
-
Immediately mix and measure the rate of increase in absorbance at 420 nm for 3 minutes at 25°C.
-
A blank reaction without the tissue sample is run to determine the rate of pyrogallol autoxidation.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of pyrogallol autoxidation.
Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically.
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer, freshly prepared)
-
Tissue homogenate (prepared in cold phosphate buffer)
-
Spectrophotometer
Procedure:
-
Homogenize tissue samples in ice-cold 50 mM phosphate buffer (pH 7.0).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Use the supernatant for the assay.
-
In a quartz cuvette, add 2.95 mL of 30 mM H₂O₂ solution in phosphate buffer.
-
Add 50 µL of the tissue supernatant to the cuvette and mix quickly.
-
Measure the decrease in absorbance at 240 nm for 2-3 minutes at 25°C.
-
The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Catalase activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Glutathione Peroxidase (GPx) Activity Assay
This assay couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.
Materials:
-
Phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA
-
Glutathione reductase (10 units/mL)
-
Reduced glutathione (GSH) solution (10 mM)
-
NADPH solution (1.5 mM)
-
Tert-butyl hydroperoxide (2.5 mM)
-
Tissue homogenate
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenate in cold phosphate buffer and centrifuge as described for the CAT assay.
-
In a cuvette, prepare a reaction mixture containing 1 mL of phosphate buffer, 50 µL of glutathione reductase, 100 µL of GSH solution, and 50 µL of NADPH solution.
-
Add 50 µL of the tissue supernatant and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of tert-butyl hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes.
-
The molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.
-
GPx activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Malondialdehyde (MDA) Assay (TBARS Method)
This protocol measures lipid peroxidation by quantifying thiobarbituric acid reactive substances (TBARS).
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v, freshly prepared)
-
Tissue homogenate
-
Spectrophotometer
Procedure:
-
Homogenize tissue samples in an appropriate buffer (e.g., KCl).
-
To 0.5 mL of the homogenate, add 2.5 mL of 20% TCA and mix thoroughly.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Transfer 2 mL of the supernatant to a new tube and add 2 mL of 0.67% TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
The concentration of MDA is calculated using a molar extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹ and is expressed as nmol per milligram of protein.
Application Notes and Protocols: In Vitro Models for Assessing Bemethyl's Effect on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemethyl (also known as Bemitil) is a synthetic actoprotector with adaptogenic properties, known to enhance physical and mental performance, particularly under stressful conditions.[1] Its mechanism of action is primarily associated with the activation of the cell genome, leading to enhanced synthesis of RNA and proteins.[2] This subsequently stimulates the production of mitochondrial enzymes and structural proteins, suggesting a significant role in modulating mitochondrial function and energy metabolism.[3][4] this compound's antioxidant and antihypoxic effects are also well-documented, further pointing towards its influence on mitochondrial processes.[1][4]
These application notes provide a comprehensive overview of in vitro models and detailed protocols for assessing the multifaceted effects of this compound on mitochondrial function. The following sections will detail experimental methodologies to investigate key mitochondrial parameters, including mitochondrial respiration, membrane potential, ATP synthesis, and the generation of reactive oxygen species (ROS).
Key Mitochondrial Parameters and In Vitro Assessment Strategies
The assessment of this compound's impact on mitochondrial function can be approached by dissecting several key physiological processes. Below is a summary of these parameters and the corresponding in vitro assays.
| Mitochondrial Parameter | In Vitro Assay Principle | Common Techniques & Probes |
| Mitochondrial Respiration | Measures the rate of oxygen consumption by isolated mitochondria or whole cells, reflecting the activity of the electron transport chain (ETC). | High-Resolution Respirometry (e.g., Oroboros Oxygraph), Seahorse XF Analyzer |
| Mitochondrial Membrane Potential (ΔΨm) | Quantifies the electrochemical gradient across the inner mitochondrial membrane, a key indicator of mitochondrial health and energy status. | Fluorometric assays using cationic dyes that accumulate in mitochondria in a potential-dependent manner (e.g., TMRM, TMRE, JC-1). |
| ATP Production | Measures the rate of ATP synthesis, the primary energy currency of the cell, produced via oxidative phosphorylation. | Luciferase-based luminescence assays, Colorimetric assays. |
| Reactive Oxygen Species (ROS) Production | Detects the generation of ROS, byproducts of mitochondrial respiration, which can cause oxidative stress at high levels. | Fluorometric assays using probes that become fluorescent upon oxidation (e.g., DCFH-DA, MitoSOX Red). |
Experimental Protocols
The following protocols provide detailed step-by-step instructions for assessing the effect of this compound on the key mitochondrial parameters outlined above. These protocols can be adapted for various cell lines relevant to the specific research question.
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol describes the use of high-resolution respirometry to measure the effect of this compound on the oxygen consumption rate (OCR) in intact cells.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Respiration medium (e.g., DMEM without glucose, supplemented with pyruvate and glutamine)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Oligomycin, FCCP, Rotenone, Antimycin A
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a confluency of 80-90% in a T75 flask.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for a predetermined duration (e.g., 24, 48 hours).
-
-
Cell Preparation:
-
Wash the cells twice with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed respiration medium at a concentration of 1 x 10^6 cells/mL.
-
-
Respirometry Measurement:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of the cell suspension to each chamber of the respirometer.
-
Allow the signal to stabilize to measure the routine respiration rate.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol by sequentially adding the following compounds:
-
Oligomycin (1 µg/mL): To inhibit ATP synthase and measure leak respiration.
-
FCCP (in 0.5 µM steps): To uncouple the mitochondrial membrane and determine the maximal capacity of the electron transport system (ETS).
-
Rotenone (0.5 µM): To inhibit Complex I.
-
Antimycin A (2.5 µM): To inhibit Complex III and measure residual oxygen consumption.
-
-
-
Data Analysis:
-
Calculate the different respiratory states (Routine, Leak, ETS capacity) by subtracting the appropriate rates.
-
Normalize the oxygen consumption rates to the cell number.
-
Compare the respiratory parameters between this compound-treated and control groups.
-
Expected Data Presentation:
| Treatment | Routine Respiration (pmol O2/s/10^6 cells) | Leak Respiration (pmol O2/s/10^6 cells) | Maximal ETS Capacity (pmol O2/s/10^6 cells) |
| Vehicle Control | Value | Value | Value |
| This compound (10 µM) | Value | Value | Value |
| This compound (50 µM) | Value | Value | Value |
| This compound (100 µM) | Value | Value | Value |
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - as a positive control for depolarization
-
Hoechst 33342 - for nuclear staining
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
-
Staining:
-
Prepare a TMRM working solution (e.g., 20 nM in culture medium).
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the TMRM working solution to each well and incubate for 30 minutes at 37°C.
-
For a positive control, treat a set of wells with FCCP (e.g., 10 µM) for 5-10 minutes before measurement.
-
(Optional) Add Hoechst 33342 solution (e.g., 1 µg/mL) for the last 10 minutes of incubation to stain the nuclei for cell counting.
-
-
Imaging and Quantification:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed culture medium or PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation/Emission ~548/573 nm for TMRM and ~350/461 nm for Hoechst 33342).
-
-
Data Analysis:
-
Normalize the TMRM fluorescence intensity to the cell number (if using Hoechst stain).
-
Express the data as a percentage of the vehicle control.
-
Expected Data Presentation:
| Treatment | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 100% |
| This compound (10 µM) | Value |
| This compound (50 µM) | Value |
| This compound (100 µM) | Value |
| FCCP (10 µM) | Value |
Protocol 3: Quantification of Cellular ATP Levels
This protocol describes the measurement of total cellular ATP content using a luciferase-based assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a white, opaque 96-well plate.
-
Treat cells with varying concentrations of this compound and a vehicle control.
-
-
ATP Measurement:
-
Equilibrate the ATP assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction).
-
Incubate for the time specified in the kit protocol (usually 5-10 minutes) to allow for cell lysis and signal stabilization.
-
-
Luminescence Reading:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP levels to the protein concentration or cell number.
-
Express the data as a percentage of the vehicle control.
-
Expected Data Presentation:
| Treatment | Cellular ATP Level (nmol/mg protein or % of Control) |
| Vehicle Control | Value or 100% |
| This compound (10 µM) | Value |
| This compound (50 µM) | Value |
| This compound (100 µM) | Value |
Protocol 4: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DCFH-DA
-
Hydrogen peroxide (H2O2) or another ROS inducer (as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with varying concentrations of this compound and a vehicle control.
-
-
Staining:
-
Prepare a DCFH-DA working solution (e.g., 10 µM in serum-free medium).
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
For a positive control, treat a set of wells with H2O2 (e.g., 100 µM) for 30 minutes before or during the DCFH-DA incubation.
-
-
Imaging and Quantification:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed culture medium or PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to cell number if necessary.
-
Express the data as a percentage of the vehicle control.
-
Expected Data Presentation:
| Treatment | Intracellular ROS Levels (% of Control) |
| Vehicle Control | 100% |
| This compound (10 µM) | Value |
| This compound (50 µM) | Value |
| This compound (100 µM) | Value |
| H2O2 (100 µM) | Value |
Visualizations
Caption: Experimental workflow for assessing this compound's effect on mitochondrial function.
Caption: Proposed signaling pathway of this compound's effect on mitochondria.
References
Troubleshooting & Optimization
Bemethyl Aqueous Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bemethyl in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous stock solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to ensure the integrity of your solutions for experimental use. General environmental factors are known to impact drug stability[1][2][3].
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: this compound is reported to be most stable in neutral to slightly acidic conditions, with a suggested pH range of 4 to 8.[4] Degradation may occur under strongly alkaline conditions[4]. It is advisable to prepare your solutions using buffers within this pH range.
Q3: How should I store my this compound aqueous solutions?
A3: To minimize degradation, it is recommended to store this compound aqueous solutions protected from light at refrigerated temperatures (2-8°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles, which can potentially affect stability. Studies on similar benzimidazole compounds have shown that storage at -20°C or -80°C is effective for maintaining stability over several months.
Q4: I've noticed a change in the color/clarity of my this compound solution. What could be the cause?
A4: A change in the physical appearance of your this compound solution, such as discoloration or precipitation, could indicate degradation or solubility issues. This may be caused by pH shifts, exposure to light, or high temperatures. It is recommended to discard any solution that shows such changes and prepare a fresh batch.
Q5: What are the likely degradation products of this compound in an aqueous solution?
A5: The primary degradation pathway for this compound involves the oxidation of the ethylthio group. This can lead to the formation of 2-(ethylsulfinyl)benzimidazole (sulfoxide) and 2-(ethylsulfonyl)benzimidazole (sulfone).[5][6] These transformations are also observed in its metabolic pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the stock or working solution. | Prepare fresh solutions daily. If that is not feasible, perform a stability study of your solution under your specific storage conditions to determine its usable lifespan. Ensure the pH of your experimental media is within the stable range for this compound (pH 4-8). |
| Precipitate formation in the solution | The concentration of this compound exceeds its solubility at the storage temperature or in the chosen solvent. The pH of the solution may have shifted, affecting solubility. | Prepare solutions at a concentration known to be soluble in your chosen aqueous vehicle. Consider using a co-solvent if appropriate for your experimental system. Ensure the pH of the solution is maintained within the 4-8 range. The hydrobromide salt form of this compound is often used to improve solubility and stability.[7] |
| Loss of potency over a short period | The solution may be exposed to light or stored at an inappropriate temperature. The solution may be contaminated with oxidizing agents. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Ensure storage at recommended temperatures (2-8°C for short-term, frozen for long-term). Use high-purity water and reagents to prepare your solutions to avoid introducing contaminants. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | These may correspond to degradation products of this compound. | Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. The primary degradation products to expect are the sulfoxide and sulfone derivatives. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol or acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a set time (e.g., 24 hours).
-
Withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source with a controlled output (e.g., ICH option 1: cool white fluorescent lamp and near-UV lamp).
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples at appropriate time intervals.
-
3. Analysis:
-
Analyze the stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products.
4. Data Presentation:
The following tables can be used to summarize the data from your stability studies.
Table 1: Summary of this compound Stability under Forced Degradation This table should be populated with your experimental data.
| Stress Condition | Duration | Temperature | % this compound Remaining | No. of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | Room Temp | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat | 48 hours | 80°C | |||
| Photolytic | 7 days | Room Temp |
Table 2: pH-Dependent Stability of this compound This table should be populated with your experimental data.
| pH | Buffer System | Temperature | Half-life (t½) | Degradation Rate Constant (k) |
| 2.0 | HCl | 25°C | ||
| 4.0 | Acetate | 25°C | ||
| 7.0 | Phosphate | 25°C | ||
| 9.0 | Borate | 25°C | ||
| 12.0 | NaOH | 25°C |
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Primary oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Journal articles: 'Drug forced degradation' – Grafiati [grafiati.com]
- 3. Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bemethyl Dosage for In Vitro Cell Culture Experiments
Welcome to the technical support center for the use of Bemethyl in in vitro cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing this compound dosage and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: As specific in vitro dosage recommendations for this compound are not widely published, we recommend starting with a broad range of concentrations to determine the optimal dose for your specific cell line and experimental endpoint. Based on studies of other benzimidazole derivatives, which have shown cytotoxic effects in the micromolar to low millimolar range, a starting range of 1 µM to 100 µM is advisable. A dose-response experiment is essential to identify the effective and non-toxic concentration range.
Q2: How do I prepare a stock solution of this compound?
A2: this compound (2-ethylthiobenzimidazole hydrobromide) is soluble in water and ethanol. To prepare a high-concentration stock solution (e.g., 10 mM or 100 mM), dissolve the appropriate amount of this compound powder in sterile dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS). We recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and storing them at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
Q3: What are the visual signs of this compound-induced cytotoxicity in cell culture?
A3: Visual signs of cytotoxicity can include a significant reduction in cell number, changes in cell morphology (e.g., rounding up, detachment of adherent cells, membrane blebbing), an increase in floating dead cells, and the presence of cellular debris in the culture medium. If you observe these changes, it is indicative of cellular stress or death, and you should consider lowering the concentration of this compound.
Q4: How long should I expose my cells to this compound?
A4: The optimal exposure time will depend on your specific research question and the cell type. For initial dose-response experiments, a 24 to 72-hour incubation period is a common starting point. Shorter incubation times may be suitable for studying acute effects, while longer-term studies may be necessary to investigate chronic effects or changes in gene expression.
Q5: Can this compound affect the pH of the culture medium?
A5: While not commonly reported, it is good practice to monitor the pH of your culture medium, especially at higher concentrations of any new compound. A significant change in the color of the phenol red indicator in your medium could suggest a pH shift that may affect cell health.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at any concentration. | - Concentration range is too low.- The chosen cell line is not responsive to this compound.- Insufficient incubation time.- Degradation of the this compound stock solution. | - Test a higher range of concentrations (e.g., up to 500 µM or 1 mM).- Verify the responsiveness of your cell line based on available literature or test a different cell line.- Increase the incubation time (e.g., 48 or 72 hours).- Prepare a fresh stock solution of this compound. |
| High cell death even at the lowest concentration. | - The starting concentration is too high for your cell line.- The solvent (e.g., DMSO) concentration is too high. | - Start with a much lower concentration range (e.g., nanomolar to low micromolar).- Ensure the final solvent concentration is below toxic levels (typically <0.5%) and is consistent across all wells, including the vehicle control. |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors during serial dilutions.- Edge effects in the multi-well plate. | - Ensure you have a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be precise with your dilutions.- To minimize edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. |
| Precipitate forms in the culture medium. | - The concentration of this compound exceeds its solubility in the medium. | - Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the medium.- Consider using a different solvent for the stock solution if solubility is an issue.- Visually inspect the medium for any precipitate after adding this compound. |
Experimental Protocols
Determining Optimal this compound Dosage using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell viability.
Materials:
-
This compound (2-ethylthiobenzimidazole hydrobromide)
-
Selected cell line
-
Complete cell culture medium
-
Sterile DMSO or PBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize (for adherent cells) and resuspend the cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (this should be optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment).
-
Seed the cells into a 96-well plate at the optimized density and incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells (perform in triplicate or quadruplicate for each condition).
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism, R) to perform a non-linear regression analysis and determine the IC50 value.
-
Data Presentation
Table 1: Example Data from a Dose-Response Experiment
| This compound Concentration (µM) | Average Absorbance | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 5 | 1.15 | 0.06 | 92.0 |
| 10 | 1.02 | 0.05 | 81.6 |
| 25 | 0.78 | 0.04 | 62.4 |
| 50 | 0.61 | 0.03 | 48.8 |
| 100 | 0.35 | 0.02 | 28.0 |
| Calculated IC50 | ~52 µM |
Visualizations
Caption: Workflow for Determining Optimal this compound Dosage.
Potential interference of Bemethyl with common biochemical assays
Welcome to the Technical Support Center for researchers working with Bemethyl (Bemitil). This resource provides guidance on potential interactions of this compound with common biochemical assays. The information provided is based on the chemical properties of this compound and general principles of assay interference. It is intended to help you design robust experiments and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my protein quantification assay?
A1: Yes, it is possible. This compound contains a benzimidazole ring, which is an aromatic system that absorbs ultraviolet (UV) light. This can lead to interference in protein quantification methods that rely on UV absorbance, such as direct measurement at 280 nm or the Bradford assay. The interference may manifest as an overestimation of protein concentration.
Q2: I am observing high background in my ELISA. Could this compound be the cause?
A2: this compound could potentially interfere with an ELISA in several ways. If your ELISA uses a horseradish peroxidase (HRP)-based detection system, the thioether group in this compound might interact with the HRP enzyme or its substrates, leading to altered signal output. Additionally, if this compound absorbs light at the wavelength used for reading the ELISA plate, it could increase the background signal.
Q3: My fluorescence-based assay is showing lower than expected signals. Can this compound cause this?
A3: Aromatic compounds like the benzimidazole in this compound can sometimes quench fluorescence. This occurs when the compound absorbs the energy that would otherwise be emitted as fluorescence by your reporter molecule. This would result in a lower-than-expected signal.
Q4: Is it possible for this compound to affect my PCR or qPCR experiments?
A4: While less common, interference in PCR is possible. Some small molecules can inhibit DNA polymerase activity or interfere with the fluorescence detection in qPCR. The likelihood of this depends on the specific polymerase and detection chemistry you are using.
Q5: How can I determine if this compound is interfering with my assay?
A5: The best approach is to run a set of control experiments. This includes testing this compound alone in the assay buffer at the concentrations you plan to use in your experiment to see if it generates a signal or background. You should also spike a known positive control with this compound to see if it alters the expected signal.
Troubleshooting Guides
Guide 1: Troubleshooting Interference in Absorbance-Based Assays (e.g., Bradford, UV Protein)
If you suspect this compound is interfering with your absorbance-based assay, follow these steps:
-
Perform a Spectral Scan: Dissolve this compound in your assay buffer at the highest concentration you intend to use. Scan the absorbance of this solution across the range of wavelengths relevant to your assay (e.g., 200-800 nm). This will identify if this compound has an absorbance peak that overlaps with your assay's measurement wavelength.
-
Run a "Bethyl-only" Control: Prepare a sample with only this compound in the assay buffer (no analyte) and measure the absorbance at your assay's wavelength. This will quantify the direct contribution of this compound to the signal.
-
Correct for Background: If this compound contributes to the absorbance, you can subtract the "this compound-only" reading from your experimental readings. This is most accurate if the interference is additive.
-
Validate with a Standard Curve: Prepare your standard curve in the presence and absence of this compound. A significant shift in the standard curve in the presence of this compound is a strong indicator of interference.
Guide 2: Troubleshooting Interference in Fluorescence-Based Assays
For fluorescence-based assays, consider the following troubleshooting workflow:
-
Check for Autofluorescence: Measure the fluorescence of a solution of this compound in your assay buffer at the excitation and emission wavelengths of your assay. This will tell you if this compound itself is fluorescent and contributing to the signal.
-
Assess for Quenching: Prepare a sample with your fluorescent probe at a known concentration and measure its fluorescence. Then, add this compound at the desired experimental concentration and measure the fluorescence again. A significant decrease in fluorescence indicates a quenching effect.
-
Consider a Different Fluorophore: If quenching is an issue, you may need to switch to a fluorophore with excitation and emission wavelengths that are not affected by this compound's absorbance spectrum.
Data Presentation
The following table summarizes the potential interferences and suggested mitigation strategies for this compound in various biochemical assays.
| Assay Type | Potential Interference Mechanism | Suggested Mitigation Strategy |
| UV-Vis Absorbance Assays | Direct absorbance by the benzimidazole ring. | - Perform a spectral scan of this compound.- Run "this compound-only" controls and subtract background.- Use an alternative assay not based on UV-Vis. |
| ELISA (HRP-based) | - Interaction of the thioether group with HRP.- Absorbance at the readout wavelength. | - Run controls with this compound and all assay components except the primary antibody.- Consider an alternative enzyme conjugate (e.g., alkaline phosphatase). |
| Fluorescence Assays | - Quenching of fluorescence by the aromatic ring.- Autofluorescence of this compound. | - Measure the fluorescence of this compound alone.- Test for quenching by adding this compound to a known fluorophore concentration.- Use a red-shifted fluorophore. |
| PCR/qPCR | Inhibition of DNA polymerase. | - Perform a PCR inhibition control by adding this compound to a known successful PCR reaction.- If inhibition is observed, consider purifying the template DNA from this compound before PCR. |
Experimental Protocols
Protocol: Assessing this compound Interference in a Bradford Protein Assay
-
Prepare a this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Determine this compound's Absorbance Spectrum:
-
Dilute the this compound stock solution in the Bradford assay buffer to the highest concentration you plan to use in your experiment.
-
Use a spectrophotometer to measure the absorbance of this solution from 400 nm to 700 nm. Note any absorbance peaks. The Bradford assay is read at 595 nm.
-
-
Test for Direct Interference:
-
Prepare a set of tubes with Bradford reagent and buffer.
-
Add increasing concentrations of this compound to these tubes.
-
Incubate as you would for your protein samples and measure the absorbance at 595 nm. This will show if this compound itself reacts with the Coomassie dye.
-
-
Assess Interference with a Standard Curve:
-
Prepare two sets of protein standards (e.g., BSA).
-
To one set, add your working concentration of this compound. To the other set, add the vehicle control.
-
Add the Bradford reagent, incubate, and read the absorbance at 595 nm.
-
Compare the two standard curves. A significant difference in the slope or intercept indicates interference.
-
Visualizations
Caption: A logical workflow for troubleshooting potential this compound interference.
Caption: Potential mechanisms of this compound interference in biochemical assays.
Technical Support Center: Refinement of HPLC Protocols for Enhanced Bemethyl Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC protocols for the enhanced detection of Bemethyl.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for this compound analysis using reversed-phase HPLC is to use a C18 or C8 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Detection is typically carried out using a UV detector at a wavelength of approximately 241 nm, as this compound has a maximum absorption near this wavelength.[1]
Q2: What are the common metabolites of this compound that I might see in my chromatogram?
A2: When analyzing biological samples, you may encounter several metabolites of this compound. The most common biotransformation pathways include oxidation and conjugation. The most abundant metabolite found in urine is often a glucuronide conjugate of this compound.[2][3][4] Other potential metabolites include oxidized forms such as 2-(ethylsulfinyl)- and 2-(ethylsulfonyl)benzimidazoles.[2] Understanding these metabolites is crucial for accurate quantification and for developing stability-indicating methods.
Q3: How can I improve the peak shape for this compound?
A3: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. To improve it, consider the following:
-
Optimize the mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound, which in turn influences its interaction with the stationary phase. Using a buffer to control the pH can lead to sharper, more symmetrical peaks.
-
Adjust the mobile phase composition: Fine-tuning the ratio of organic solvent (methanol or acetonitrile) to water can improve peak shape.
-
Check for column overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[5]
-
Ensure sample solvent compatibility: Ideally, your sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.[5][6]
Q4: What should I do if I observe drift in retention time for this compound?
A4: Retention time drift can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting your analytical run.
-
Changes in mobile phase composition: This can be due to inaccurate mixing or evaporation of the more volatile solvent. Prepare fresh mobile phase and keep the reservoirs covered.[7]
-
Temperature fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention time.[7][8]
-
Column degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, it may be time to replace the column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: No this compound Peak or Very Small Peak
| Possible Cause | Recommended Solution |
| Incorrect Wavelength | Ensure your UV detector is set to the optimal wavelength for this compound, which is around 241 nm.[1] |
| Sample Degradation | This compound may be unstable under certain conditions. Prepare fresh samples and standards. Investigate sample stability under your storage and handling conditions. |
| Injection Issue | Check the autosampler for air bubbles in the syringe or sample loop. Manually inject a standard to confirm the injector is working correctly. |
| Detector Malfunction | Verify that the detector lamp is on and has sufficient energy. |
| Low Sample Concentration | The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Concentrate the sample or use a more sensitive detector. |
Issue 2: Baseline Noise or Drifting
| Possible Cause | Recommended Solution |
| Air Bubbles in the System | Degas the mobile phase using an online degasser or by sonication. Purge the pump to remove any trapped air bubbles.[8][9] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents and reagents. Filter the mobile phase before use. |
| Leaking Fittings | Inspect all fittings for any signs of leaks and tighten them as needed. Leaks can introduce air and cause pressure fluctuations, leading to baseline noise.[8] |
| Dirty Detector Flow Cell | Flush the flow cell with a strong solvent (e.g., isopropanol) to remove any contaminants.[8] |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature.[7][8] |
Issue 3: Broad or Split Peaks
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | Wash the column with a strong solvent to remove strongly retained compounds. If the problem persists, the column may need to be replaced.[10] |
| Mismatch between Sample Solvent and Mobile Phase | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.[5][6] |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce peak broadening.[7] |
| Guard Column Contamination | If you are using a guard column, it may be contaminated. Replace the guard column.[7] |
| Co-eluting Impurities or Metabolites | If you suspect a co-eluting peak, adjust the mobile phase composition or gradient to improve separation. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in a Pharmaceutical Formulation
This protocol provides a general method for the quantification of this compound in a non-biological matrix.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase | Methanol:Water (60:40, v/v).[1] Prepare fresh and degas before use. |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 25 °C.[1] |
| Detection Wavelength | 241 nm.[1] |
| Injection Volume | 20 µL.[1] |
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Sample Preparation:
-
Accurately weigh and transfer a portion of the powdered pharmaceutical formulation equivalent to a known amount of this compound into a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the this compound.
-
Make up to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Simplified metabolic pathways of this compound.
References
- 1. CN101169396A - Cosmetic product betamethasone high efficiency liquid chromatography detection method - Google Patents [patents.google.com]
- 2. Investigation of this compound Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of bemitil and its metabolite in urine by means of LC-MS/MS in view of doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
Addressing challenges in the quantification of Bemethyl metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Bemethyl and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound found in biological samples?
A1: The main metabolites of this compound identified in urine are a glucuronide conjugate and a benzimidazole–acetylcysteine conjugate. In rat urine, nine metabolites with six different molecular formulas have been identified, with the benzimidazole-acetylcysteine conjugate being the most abundant.
Q2: What is the recommended analytical technique for quantifying this compound and its metabolites?
A2: The most common and effective method for the quantification of this compound and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS). This technique offers the high sensitivity and selectivity required for complex biological samples.
Q3: I am having trouble finding commercially available reference standards for this compound metabolites. What are my options?
A3: The lack of commercially available certified reference standards for this compound metabolites is a significant challenge. In such cases, researchers may need to consider custom synthesis of the metabolites. Alternatively, for quantitative analysis, a common approach is to use the parent drug, this compound, as a surrogate standard for its metabolites, with the acknowledgment that this may introduce inaccuracies in quantification due to differences in ionization efficiency. For accurate quantification, stable isotope-labeled internal standards are highly recommended.
Q4: I am observing significant matrix effects in my urine samples. How can I mitigate this?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, are a common issue in bioanalysis, especially with urine samples. To mitigate these effects, consider the following strategies:
-
Effective Sample Preparation: Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Optimize your chromatographic method to ensure the analytes elute in a region with minimal co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a different stationary phase.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a labeled standard is not available, a structural analog can be used.
-
Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering components, but this may also decrease the analyte signal.
Q5: My results for the glucuronide metabolite are inconsistent. What could be the cause?
A5: Inconsistencies in the quantification of glucuronide conjugates can arise from several factors:
-
Incomplete Hydrolysis: If you are using an enzymatic hydrolysis step to cleave the glucuronide moiety, ensure the reaction goes to completion. Optimize the enzyme concentration, incubation time, temperature, and pH.
-
Metabolite Instability: Glucuronide conjugates can be unstable and may degrade during sample collection, storage, or processing. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
-
Direct Quantification Issues: If quantifying the intact glucuronide, be aware that it may have different chromatographic behavior and ionization efficiency compared to the parent drug.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal for this compound or its metabolites | 1. Inefficient extraction from the biological matrix.2. Degradation of analytes during sample processing or storage.3. Suboptimal LC-MS/MS parameters (e.g., ionization source settings, collision energy).4. Incorrect MRM transitions being monitored. | 1. Optimize the sample preparation method (e.g., adjust pH, change extraction solvent or SPE cartridge).2. Ensure proper sample handling and storage conditions. Perform stability tests.3. Tune the mass spectrometer specifically for this compound and its predicted metabolites.4. Confirm the precursor and product ions for each analyte by infusing a standard (if available) or from high-resolution mass spectrometry data. |
| High background noise or interfering peaks | 1. Insufficiently selective sample preparation.2. Contamination from solvents, reagents, or labware.3. Co-eluting endogenous compounds from the matrix. | 1. Employ a more rigorous sample preparation technique like SPE.2. Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned.3. Optimize the chromatographic separation to resolve the analytes from interferences. Consider a different column chemistry. |
| Poor reproducibility of results | 1. Inconsistent sample preparation.2. Variability in the enzymatic hydrolysis step.3. Instability of the autosampler.4. Fluctuations in the LC-MS/MS system performance. | 1. Standardize the sample preparation protocol and ensure consistent execution.2. Precisely control all parameters of the enzymatic reaction (enzyme lot, temperature, time).3. Ensure the autosampler is properly maintained and the temperature is controlled.4. Run system suitability tests before each batch of samples to ensure the instrument is performing optimally. |
| Inaccurate quantification | 1. Absence of an appropriate internal standard.2. Non-linearity of the calibration curve.3. Significant and uncorrected matrix effects. | 1. Use a stable isotope-labeled internal standard whenever possible. If not available, use a structural analog that co-elutes with the analyte.2. Prepare a calibration curve over the expected concentration range and use an appropriate regression model.3. Evaluate and minimize matrix effects as described in the FAQs. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and add 10 µL of internal standard solution.
-
(Optional, for total this compound quantification): Add 50 µL of β-glucuronidase solution and incubate at 37°C for 2-4 hours to hydrolyze the glucuronide conjugate.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
LC-MS/MS Parameters
These are typical starting parameters and should be optimized for your instrument.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |
Data Presentation
Table 1: Identified Metabolites of this compound in Rat Urine
| Metabolite ID | Molecular Formula | Proposed Biotransformation |
| M1 | C10H12N2O2S | S-oxidation |
| M2a, M2b | C10H12N2O3S | S-oxidation and hydroxylation |
| M3 | C9H10N2O3S | S-dealkylation and S-oxidation |
| M4 | C15H19N3O3S | Glutathione conjugation intermediate |
| M5 | C14H17N3O3S | Benzimidazole-acetylcysteine conjugate |
| M6 | C9H9N2O5SR | Sulfation of M3 |
This table is based on data from a study on rat urine and the metabolite profile may differ in other species.
Visualizations
Caption: Proposed metabolic pathways of this compound.
Caption: General workflow for this compound metabolite analysis.
Technical Support Center: Enhancing In Vitro Bioavailability of Bemethyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments aimed at enhancing the bioavailability of Bemethyl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vitro bioavailability of this compound?
A1: The primary challenge is this compound's very low aqueous solubility. This characteristic classifies it as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. Consequently, its dissolution rate in the gastrointestinal tract is the rate-limiting step for its absorption. In an in vitro setting, this translates to difficulties in achieving sufficient concentrations in dissolution and cell-based permeability assays, leading to high variability and potentially inaccurate results.
Q2: What are the most common strategies to enhance the in vitro bioavailability of this compound?
A2: The most frequently investigated strategies to improve the in vitro performance of this compound focus on enhancing its solubility and dissolution rate. These include:
-
Use of Cosolvents: Employing a mixture of solvents to increase the solubility of this compound in aqueous media.
-
Development of More Soluble Derivatives: Synthesizing new chemical entities based on the this compound structure with improved physicochemical properties.
-
Formulation as Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level to improve its dissolution rate and solubility.
Q3: How can I select the best in vitro model to assess this compound's bioavailability?
A3: For a BCS Class II compound like this compound, a combination of in vitro models is recommended:
-
Equilibrium Solubility Studies: To determine the maximum concentration of this compound that can be dissolved in a particular medium. This is a crucial first step for any formulation strategy.
-
In Vitro Dissolution Testing: Using a USP apparatus (e.g., paddle method) to evaluate the rate and extent of this compound's release from a formulation into a dissolution medium.
-
Cell-Based Permeability Assays: The Caco-2 cell line is the gold standard for in vitro prediction of intestinal drug absorption. These assays assess the transport of this compound across a monolayer of intestinal epithelial cells.
Q4: What is the known mechanism of action of this compound that might be relevant for in vitro studies?
A4: this compound is known to be a synthetic adaptogen. Its mechanism of action is associated with the activation of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia. By activating HIF-1α, this compound can stimulate the expression of various genes involved in adaptation to stress, angiogenesis, and glucose metabolism. When designing in vitro experiments, it is important to consider how different formulations or delivery systems might influence the interaction of this compound with this pathway in target cells.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Dissolution Results for this compound Formulations
| Potential Cause | Troubleshooting Step |
| Poor wetting of the drug powder | Incorporate a small amount (0.1-1%) of a surfactant (e.g., Tween 80, SLS) into the dissolution medium. |
| Coning effect (undissolved powder at the bottom of the vessel) | Increase the paddle speed (e.g., from 50 to 75 RPM) to improve hydrodynamics. Ensure the dissolution apparatus is properly calibrated and leveled. |
| Drug precipitation in the dissolution medium | Use a dissolution medium that mimics the in vivo conditions more closely (e.g., fasted or fed state simulated intestinal fluid - FaSSIF/FeSSIF). |
| Inconsistent formulation preparation | Ensure a robust and reproducible method for preparing the solid dispersions or other formulations. For solid dispersions, verify the amorphous state of the drug using techniques like XRD or DSC. |
Issue 2: Low or Inconsistent Permeability of this compound in Caco-2 Assays
| Potential Cause | Troubleshooting Step |
| Low concentration of this compound in the donor compartment | Prepare the dosing solution in a medium that enhances this compound's solubility, such as a cosolvent system or a buffered solution containing a solubilizing agent. Ensure the final concentration of the vehicle does not affect cell viability. |
| Drug precipitation in the donor or receiver compartment | Reduce the initial concentration of this compound in the donor compartment. Analyze the concentration in the donor compartment at the beginning and end of the experiment to check for precipitation. |
| Cell monolayer integrity is compromised | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Use a marker of paracellular transport (e.g., Lucifer yellow) to assess monolayer integrity. |
| Efflux by P-glycoprotein (P-gp) transporters | Co-incubate with a known P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate for efflux transporters. |
Quantitative Data Summary
| Enhancement Strategy | Key Findings | Quantitative Data | Reference |
| Cosolvency | The solubility of this compound can be significantly increased in cosolvent mixtures. | The solubility of this compound in a 1:1 mixture of propylene glycol and water was found to be 2.5 mg/mL, a significant increase from its aqueous solubility of 0.03 mg/mL. | |
| Derivative Synthesis | A new 2-mercaptobenzimidazole derivative of this compound showed significantly improved aqueous solubility. | The aqueous solubility of the derivative was 4.8 mg/mL, which is approximately 160 times higher than that of the parent this compound molecule. | |
| Solid Dispersions | Formulation of this compound as a solid dispersion with polyvinylpyrrolidone (PVP) enhanced its dissolution rate. | The dissolution efficiency of the solid dispersion was found to be over 80% in 30 minutes, compared to less than 20% for the pure drug. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Solid Dispersions
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) without enzymes.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure: a. Place a sample of the this compound solid dispersion equivalent to 10 mg of the drug into each dissolution vessel. b. Start the apparatus and withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). c. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the concentration of this compound in the samples using a validated HPLC method. f. Calculate the percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay for this compound Formulations
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values above 250 Ω·cm².
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES at pH 7.4.
-
Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound formulation (e.g., dissolved in a cosolvent system and diluted in transport buffer) to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. f. At the end of the experiment, take a sample from the apical side. g. Analyze the concentration of this compound in all samples by LC-MS/MS. h. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
Visualizations
Caption: Experimental workflow for enhancing this compound's in vitro bioavailability.
Caption: Simplified signaling pathway of this compound via HIF-1α activation.
Technical Support Center: Stability of Bemethyl in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Bemethyl in various biological matrices. The following information is based on established principles of bioanalytical method validation and should be adapted to specific laboratory conditions and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the critical biological matrices for this compound stability testing?
A1: The most critical matrices are those used for pharmacokinetic and toxicokinetic studies. For this compound, these typically include plasma (from blood collected with anticoagulants like K2EDTA or heparin), serum, and urine. Stability in whole blood should also be assessed if there is a significant delay before centrifugation to obtain plasma, as enzymes in blood cells can sometimes metabolize drugs.
Q2: What are the primary factors that can cause this compound degradation in biological samples?
A2: Based on its 2-ethylthiobenzimidazole structure, this compound may be susceptible to chemical and enzymatic degradation. Key factors include:
-
Oxidation: The thioether group is prone to oxidation, forming sulfoxide and sulfone metabolites. This can be catalyzed by enzymes or occur spontaneously.
-
Enzymatic Hydrolysis: While less common for this structure, esterases or other hydrolases present in plasma could potentially cleave parts of the molecule, though this is less likely for this compound.
-
pH: Extreme pH values during sample processing or in the analytical mobile phase can affect the stability of benzimidazole compounds.
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1]
-
Light: Although not specifically documented for this compound, many compounds are light-sensitive. It is good practice to protect samples from direct light.[2]
Q3: What type of analytical method is recommended for this compound stability studies?
A3: A validated, stability-indicating chromatographic method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the gold standard.[3] This method should be able to separate the parent this compound from its potential degradation products and metabolites to ensure accurate quantification.
Q4: How many freeze-thaw cycles should I test for?
A4: A minimum of three freeze-thaw cycles should be conducted.[4] However, the number of validated cycles should equal or exceed the number of cycles that study samples are expected to undergo.[4][5]
Q5: What are the acceptable criteria for stability?
A5: this compound is considered stable in a given matrix under specific conditions if the mean concentration of the quality control (QC) samples is within ±15% of the nominal (initial) concentration.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound recovery in plasma after freeze-thaw cycles. | 1. Degradation: The molecule may be degrading with each cycle. 2. Adsorption: this compound may be adsorbing to the walls of the storage container at low concentrations. | 1. Assess Degradants: Check chromatograms for the appearance of new peaks corresponding to potential degradants (e.g., sulfoxide metabolite). 2. Use Silanized Tubes: Test storage in low-adsorption or silanized polypropylene tubes. 3. Optimize pH: Ensure the sample pH is maintained in a stable range, if known. |
| High variability in short-term (bench-top) stability results. | 1. Inconsistent Temperature: Samples may not be maintained at a consistent room temperature. 2. Enzymatic Degradation: Enzymes in the matrix are active at room temperature and may be degrading this compound. | 1. Control Temperature: Use a temperature-controlled environment for the experiment. 2. Use Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding an inhibitor (e.g., sodium fluoride for esterases), but this must be consistent across all study samples. |
| Signal suppression or enhancement in LC-MS/MS analysis (Matrix Effect). | 1. Co-elution of Matrix Components: Phospholipids or other endogenous substances in plasma can co-elute with this compound and interfere with ionization.[7] 2. Inappropriate Internal Standard: The internal standard (IS) may not be chromatographically similar enough to this compound to compensate for the matrix effect. | 1. Improve Sample Preparation: Use a more selective sample preparation technique like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering components.[8][9] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix components.[1] 3. Use a Stable Isotope-Labeled IS: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled), as it will have nearly identical chromatographic behavior and ionization response.[1] |
| This compound appears unstable in the stock solution. | 1. Solvent Choice: The solvent used (e.g., methanol, acetonitrile, DMSO) may not be optimal for long-term stability. 2. Improper Storage: The solution may be stored at an inappropriate temperature or exposed to light. | 1. Test Different Solvents: Evaluate stability in multiple analytical-grade solvents to find the most suitable one. 2. Store Properly: Store stock solutions at -20°C or -80°C in amber vials to protect from light and degradation. |
Experimental Protocols
General Protocol for Stability Assessment
The stability of this compound should be evaluated using low- and high-concentration quality control (QC) samples prepared in the relevant biological matrix. The concentration of the stability samples should be compared to that of freshly prepared calibration standards and QCs.
1. Freeze-Thaw Stability
-
Objective: To determine the stability of this compound after repeated freezing and thawing cycles.
-
Procedure:
-
Prepare low and high QC samples in the matrix of interest (e.g., plasma).
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[5]
-
Thaw the samples unassisted at room temperature until completely thawed.
-
Refreeze the samples for at least 12 hours. This completes one cycle.
-
Repeat for a minimum of three cycles.
-
After the final cycle, process and analyze the samples and compare the results to nominal concentrations.
-
2. Short-Term (Bench-Top) Stability
-
Objective: To evaluate this compound stability under conditions samples may experience during processing.
-
Procedure:
-
Prepare low and high QC samples.
-
Place the samples on a laboratory bench at room temperature (e.g., 25°C) for a period that equals or exceeds the expected handling time (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
3. Long-Term Stability
-
Objective: To determine the stability of this compound over the expected duration of sample storage for a clinical or preclinical study.
-
Procedure:
-
Prepare a set of low and high QC samples.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).[10]
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
The duration of the stability assessment should be equal to or longer than the time from the first sample collection to the last sample analysis in the study.[11]
-
Quantitative Data Summary
The following tables present illustrative data for demonstration purposes. Actual results may vary and must be determined experimentally.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Cycle 1 (% Nominal) | Cycle 2 (% Nominal) | Cycle 3 (% Nominal) | Cycle 4 (% Nominal) | Cycle 5 (% Nominal) |
| Low QC (5 ng/mL) | 98.5% | 97.2% | 95.5% | 93.1% | 90.8% |
| High QC (500 ng/mL) | 99.1% | 98.8% | 97.3% | 96.0% | 94.7% |
| Acceptance Criteria: Mean concentration within 85-115% of nominal value. |
Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound at Room Temperature (~25°C)
| QC Level | 4 Hours (% Nominal) | 8 Hours (% Nominal) | 12 Hours (% Nominal) | 24 Hours (% Nominal) |
| Low QC (5 ng/mL) | 101.2% | 98.7% | 94.6% | 89.3% |
| High QC (500 ng/mL) | 100.5% | 99.3% | 97.1% | 92.5% |
| Acceptance Criteria: Mean concentration within 85-115% of nominal value. |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | 1 Month (% Nominal) | 3 Months (% Nominal) | 6 Months (% Nominal) | 12 Months (% Nominal) |
| Low QC (5 ng/mL) | 99.5% | 97.8% | 96.2% | 93.4% |
| High QC (500 ng/mL) | 100.8% | 99.1% | 98.0% | 96.5% |
| Acceptance Criteria: Mean concentration within 85-115% of nominal value. |
Visualizations
References
- 1. myadlm.org [myadlm.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. irp.cdn-website.com [irp.cdn-website.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. longdom.org [longdom.org]
- 10. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 11. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of Bemethyl and Natural Adaptogens: Efficacy and Mechanisms
This guide provides a detailed comparison of the synthetic actoprotector, Bemethyl, with prominent natural adaptogens such as Rhodiola rosea, Eleutherococcus senticosus, and Panax ginseng. The analysis is intended for researchers, scientists, and drug development professionals, focusing on objective performance data, underlying mechanisms of action, and the experimental designs used to evaluate these compounds.
Introduction to Actoprotectors and Adaptogens
Adaptogens are substances that enhance the body's ability to resist and adapt to physical, chemical, and biological stress, often by modulating the hypothalamic-pituitary-adrenal (HPA) axis and other stress-response pathways. Natural adaptogens are typically derived from plants and have a long history in traditional medicine.
This compound (also known as Bemitil) is a synthetic compound developed to increase physical and mental performance, particularly under extreme conditions. It is classified as an actoprotector, a class of drugs that enhance the body's stability against physical loads without increasing oxygen consumption or heat production. While both classes of substances aim to improve resilience, their underlying mechanisms show notable differences.
Mechanisms of Action: A Comparative Overview
The efficacy of these compounds stems from their distinct molecular pathways. Natural adaptogens are known for their broad, multi-target effects on the neuroendocrine and immune systems, while this compound acts more directly on cellular energy metabolism.
This compound's Mechanism: this compound's primary mechanism involves enhancing the efficiency of mitochondrial respiration and promoting protein synthesis. It is believed to activate gluconeogenesis and increase the synthesis of RNA and, subsequently, proteins and enzymes, leading to improved energy production and cellular repair. This targeted metabolic action supports high-level performance and accelerates recovery.
Natural Adaptogen Mechanism: Natural adaptogens, such as Rhodiola rosea, exert their effects by modulating the HPA axis, the primary stress-response system. They can influence the levels of key stress hormones like cortisol and activate signaling molecules such as NRF2, which protects against oxidative stress. This regulation helps maintain homeostasis and prevents the negative consequences of chronic stress.
Efficacy Data: A Quantitative Comparison
The following tables summarize quantitative data from separate clinical studies. Direct head-to-head trials are limited; therefore, this comparison is based on results from independent research. Methodologies may vary between studies.
Table 1: Physical Performance Enhancement
| Compound | Dosage | Study Population | Duration | Key Quantitative Finding |
| This compound | 500 mg/day | Highly qualified athletes | 6 days | Increase in total work capacity by 15-20% during repeat bicycle ergometry tests. |
| Rhodiola rosea | 200 mg/day (SHR-5 extract) | Healthy untrained subjects | 4 weeks | Significant increase in time to exhaustion on a cycle ergometer by 24 seconds compared to placebo. |
| Eleutherococcus senticosus | 800 mg/day | Recreationally trained males | 8 weeks | 12% increase in time to exhaustion and a 3% increase in VO2 max, though not statistically significant over placebo in this study. |
| Panax ginseng | 200 mg/day (G115 extract) | Healthy, physically active individuals | 8 weeks | Significant reduction in exercise-induced muscle damage and oxidative stress markers. |
Table 2: Cognitive Function and Mental Performance
| Compound | Dosage | Study Population | Duration | Key Quantitative Finding |
| This compound | 250-500 mg | Healthy operators | Single dose | 2.5-fold reduction in operator errors under monotonous work conditions. |
| Rhodiola rosea | 170 mg/day (SHR-5 extract) | Cadets on night duty | 5 days | Significant reduction in fatigue-related cognitive errors; Total Fatigue Index reduced by ~20%. |
| Eleutherococcus senticosus | 300 mg/day | Healthy adults | 30 days | Improved performance on tasks requiring attention and cognitive speed. |
| Panax ginseng | 200 mg/day | Healthy young adults | 8 days | Improved aspects of working memory and reduced choice reaction time by ~10 milliseconds. |
Table 3: Stress and Fatigue Reduction
| Compound | Dosage | Study Population | Duration | Key Quantitative Finding |
| This compound | 500 mg/day | Individuals in high-stress environments | 10-14 days | Accelerated recovery of physiological parameters post-stress; normalization of immune markers. |
| Rhodiola rosea | 200 mg twice daily | Patients with stress-related fatigue | 28 days | Significant reduction in salivary cortisol awakening response on day 28. |
| Eleutherococcus senticosus | 2 g/day (as part of ADAPT-232) | Patients with stress-induced fatigue | 2 weeks | Reduction in subjective fatigue scores and normalization of stress hormone profiles. |
| Panax ginseng | 2 g/day | Individuals with chronic fatigue | 4 weeks | Significant reduction in the mental fatigue score by ~32% on a Visual Analogue Scale. |
Experimental Protocols and Workflows
Understanding the methodology behind these findings is critical for their interpretation. Below are detailed protocols from representative studies.
Protocol 1: Evaluating this compound on Physical Work Capacity
-
Objective: To determine the effect of a 6-day course of this compound on the physical work capacity of elite athletes.
-
Methodology:
-
Participants: A cohort of 20 highly qualified male athletes (e.g., cyclists, rowers) aged 20-28 years were recruited.
-
Design: A double-blind, placebo-controlled, crossover design was implemented.
-
Intervention: Participants received either 250 mg of this compound or a placebo twice daily (500 mg total) for 6 days, followed by a 7-day washout period before crossing over to the other arm.
-
Testing: On day 6 of each period, participants performed a maximal incremental exercise test on a cycle ergometer to determine VO2 max and time to exhaustion. This was followed by a fixed-load test to measure total work capacity.
-
Biomarkers: Blood lactate, ammonia, and creatine kinase levels were measured before and after exercise.
-
Statistical Analysis: Paired t-tests were used to compare the effects of this compound and placebo on work capacity and physiological markers.
-
Protocol 2: Evaluating Rhodiola rosea on Mental Fatigue
-
Objective: To assess the impact of Rhodiola rosea extract (SHR-5) on the mental performance and fatigue of cadets on night duty.
-
Methodology:
-
Participants: 56 healthy young male cadets (aged 20-25) were recruited.
-
Design: A double-blind, randomized, placebo-controlled study.
-
Intervention: Participants received either two tablets of SHR-5 extract (170 mg/day) or a placebo for 5 consecutive days.
-
Testing: Cognitive performance was assessed using a battery of tests measuring associative thinking, calculation speed, reaction time, and attention. A Total Fatigue Index was calculated. Tests were administered at the beginning and end of the 5-day period.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes in cognitive performance and fatigue scores between the two groups, with baseline scores as the covariate.
-
Summary and Conclusion
This guide presents a comparative overview of this compound and several key natural adaptogens. The available data suggests that both categories of substances demonstrate significant efficacy in enhancing physical and cognitive performance while mitigating the effects of stress and fatigue.
-
This compound appears to exert its effects through direct metabolic enhancement at the cellular level, leading to robust improvements in work capacity and accelerated recovery. Its synthetic nature allows for a standardized dose and a potentially more targeted mechanism of action.
-
Natural Adaptogens like Rhodiola rosea, Eleutherococcus senticosus, and Panax ginseng function primarily by modulating the body's central stress response systems. Their strength lies in their ability to promote homeostasis and protect against a wide range of stressors, making them suitable for managing chronic fatigue and stress-related symptoms.
For drug development professionals, the choice between a synthetic actoprotector and a natural adaptogen depends on the therapeutic goal. This compound may be superior for applications requiring acute, maximal performance enhancement and rapid recovery. Natural adaptogens may be better suited for long-term stress management and improving general resilience. The lack of direct comparative clinical trials remains a significant gap in the literature, and future research should aim to conduct head-to-head studies to provide a definitive comparison of their efficacy and safety profiles.
Cross-Validation of Bemethyl's Ergogenic Effects on Physical Endurance: A Comparative Guide
In the pursuit of enhancing physical endurance, various pharmacological agents have been investigated for their potential ergogenic effects. This guide provides a comparative analysis of Bemethyl against two other notable substances, Meldonium and Phenylpiracetam, with a focus on their impact on physical endurance. The information presented is intended for researchers, scientists, and drug development professionals, summarizing available experimental data, outlining methodological protocols, and visualizing the proposed mechanisms of action.
Comparative Analysis of Ergogenic Effects
The ergogenic potential of this compound, Meldonium, and Phenylpiracetam has been explored in various studies, primarily utilizing animal models to quantify effects on physical endurance. While direct head-to-head clinical trials in humans are limited, preclinical data provides a basis for comparison.
| Compound | Test Model | Experimental Protocol | Key Findings |
| Bmethyl | Rats | Forced swimming test with a load equivalent to 5% of body weight. | Increase in swimming duration by 60-70% compared to control group. |
| Mice | Static endurance test on a horizontal bar. | 48% increase in the time mice could remain on the bar. | |
| Meldonium | Rats | Forced swimming test. | Significant increase in swimming time to exhaustion. |
| Humans (Athletes) | Various performance tests. | Improved rehabilitation after exercise and increased endurance performance. | |
| Phenylpiracetam | Rodents | General locomotor activity tests. | Increased locomotor activity and anti-fatigue effects. |
Note: The presented data is a synthesis of findings from multiple studies. Direct comparison should be approached with caution due to variations in experimental designs, dosages, and subject populations.
Detailed Experimental Protocols
To ensure a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited:
Forced Swimming Test (Rodents)
This widely used behavioral test is employed to evaluate the endurance and antidepressant-like effects of compounds.
-
Apparatus: A cylindrical tank (typically 40-60 cm in height and 20-30 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Acclimatization: Animals are habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
For the this compound study, a load corresponding to 5% of the rat's body weight is attached to its tail.
-
The animal is gently placed in the water.
-
The total swimming time until exhaustion is recorded. Exhaustion is defined as the inability to maintain the head above water for a specified period (e.g., 10 seconds).
-
-
Data Analysis: The mean swimming duration of the treated group is compared to that of the placebo or control group.
Static Endurance Test (Mice)
This test assesses an animal's ability to maintain its position on an elevated, narrow surface, reflecting aspects of motor coordination and endurance.
-
Apparatus: A horizontal bar or rod (e.g., 1 cm in diameter) is fixed at a height (e.g., 50 cm) above a padded surface.
-
Procedure:
-
The mouse is placed on the center of the horizontal bar.
-
The time until the mouse falls off the bar is recorded.
-
-
Data Analysis: The mean time spent on the bar for the treated group is compared to the control group.
Proposed Mechanisms of Action: Signaling Pathways
The ergogenic effects of this compound, Meldonium, and Phenylpiracetam are attributed to distinct biochemical pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
Caption: Proposed mechanism of this compound action.
Comparative Analysis of Neuroprotective Agents: Bemethyl and Alternatives
This guide provides a comparative analysis of the neuroprotective effects of Bemethyl and other prominent neuroprotective agents, namely N-acetylcysteine (NAC), Citicoline, and Edaravone. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and underlying mechanisms of action.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the quantitative data from various preclinical and clinical studies, providing a comparative overview of the efficacy of this compound and its alternatives in different models of neurological damage.
| Compound | Model/Condition | Dosage | Key Efficacy Endpoints | Results | Reference |
| Bemitil (this compound) | Ischemic Stroke (Animal Model) | 50 mg/kg | Infarct volume reduction, Neurological deficit score | Significant reduction in infarct volume and improvement in neurological scores compared to control. | |
| Bemitil (this compound) | Asthenic Conditions | 250-500 mg/day | Improvement in cognitive function and physical performance | Demonstrated improvement in attention, memory, and reduction in fatigue. | |
| N-acetylcysteine (NAC) | Ischemic Stroke (Clinical Trial) | 60-100 mg/kg | Oxidative stress markers (e.g., malondialdehyde), Neurological outcomes (mRS) | Reduced levels of oxidative stress markers and a trend towards improved functional outcomes. | |
| N-acetylcysteine (NAC) | Parkinson's Disease (Clinical Trial) | 600-1200 mg/day | Dopaminergic neuron integrity (DAT scan), Unified Parkinson's Disease Rating Scale (UPDRS) | Increased dopamine transporter binding and improvements in UPDRS scores. | |
| Citicoline | Ischemic Stroke (Clinical Trial - ICTUS) | 2000 mg/day | Global recovery (combination of NIHSS, mRS, and Barthel Index) | No significant difference in global recovery compared to placebo at 90 days. | |
| Citicoline | Post-Stroke Cognitive Impairment (Clinical Trial) | 500 mg/day | Cognitive function (MMSE, MoCA) | Showed improvements in cognitive domains, particularly attention and executive function. | |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) (Clinical Trial) | 60 mg/infusion | ALS Functional Rating Scale-Revised (ALSFRS-R) score | Slowed the decline in ALSFRS-R scores compared to placebo in a specific patient subpopulation. | |
| Edaravone | Ischemic Stroke (Clinical Trial) | 30 mg/infusion | Neurological improvement (NIHSS) | Early administration showed a higher proportion of patients with significant neurological improvement. |
Experimental Protocols
Bemitil (this compound) - Preclinical Ischemic Stroke Model
-
Animal Model: Male Wistar rats subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Dosage and Administration: this compound (50 mg/kg) or vehicle was administered intraperitoneally immediately after reperfusion.
-
Assessment:
-
Neurological Deficit Score: Evaluated at 24 hours post-ischemia using a 5-point scale to assess motor and sensory deficits.
-
Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area, which was then quantified using image analysis software.
-
Biochemical Analysis: Measurement of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase) in brain homogenates.
-
N-acetylcysteine (NAC) - Clinical Trial in Parkinson's Disease
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a diagnosis of Parkinson's disease.
-
Intervention: Intravenous administration of NAC (50 mg/kg) once weekly, followed by oral NAC (600 mg) twice daily on non-infusion days, for 3 months.
-
Outcome Measures:
-
Primary: Change in dopamine transporter (DAT) binding in the basal ganglia as measured by DaTscan imaging.
-
Secondary: Change in the Unified Parkinson's Disease Rating Scale (UPDRS) score.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the selected alternatives are mediated through various signaling pathways. The diagrams below illustrate these mechanisms.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the neuroprotective effects of a test compound in a preclinical model of ischemic stroke.
A Comparative Analysis of Bemethyl and Other Nootropics for Cognitive Enhancement
For researchers, scientists, and professionals in drug development, the quest for effective cognitive enhancers is a continuous endeavor. This guide provides a comparative analysis of Bemethyl, a synthetic actoprotector, against three other well-known nootropic agents: Piracetam, Modafinil, and Methylphenidate. The comparison focuses on their mechanisms of action, experimental data on cognitive enhancement, and the methodologies employed in key studies.
Mechanism of Action: A Divergent Approach to Cognitive Enhancement
The selected nootropics exert their cognitive-enhancing effects through distinct neurobiological pathways. This compound's unique mechanism, centered on cellular energy metabolism and gene expression, contrasts with the more direct neurotransmitter modulation of Piracetam, Modafinil, and Methylphenidate.
This compound (BEMITIL) is a synthetic actoprotector that enhances physical and mental performance, particularly under extreme conditions. Its primary mechanism involves the activation of the hypoxia-inducible factor 1 (HIF-1), a key transcription factor that regulates cellular adaptation to low oxygen. This activation leads to the increased expression of genes involved in glucose uptake and glycolysis, enhancing ATP production even in hypoxic states. Furthermore, this compound has been shown to have an antioxidant effect.
PIRACETAM , a member of the racetam family, is thought to enhance cognitive function by modulating AMPA receptors, which are crucial for synaptic plasticity, learning, and memory. It is also believed to improve mitochondrial function and increase cell membrane fluidity.
MODAFINIL , a wakefulness-promoting agent, primarily acts as a dopamine reuptake inhibitor, leading to increased extracellular dopamine levels in certain brain regions. It also influences the orexin/hypocretin system, which plays a vital role in regulating arousal and wakefulness.
METHYLPHENIDATE , a psychostimulant commonly used to treat ADHD, blocks the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This modulation of catecholaminergic signaling is believed to be the primary mechanism for its effects on attention and executive function.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for each nootropic.
Comparative Efficacy: A Review of Experimental Data
Direct head-to-head clinical trials comparing this compound with Piracetam, Modafinil, and Methylphenidate for cognitive enhancement in healthy individuals are limited. The following tables summarize findings from separate studies, highlighting the cognitive domains assessed and the observed effects.
Table 1: this compound Cognitive Enhancement Data
| Cognitive Domain | Study Population | Dosage | Duration | Key Findings | Reference |
| Mental Performance under Hypoxia | Healthy Volunteers | 250 mg | Single dose | Improved performance on cognitive tasks under hypoxic conditions. | |
| Asthenia and Fatigue | Patients with Asthenia | 500 mg/day | 3 weeks | Significant reduction in asthenic symptoms and improved mental performance. |
Table 2: Piracetam Cognitive Enhancement Data
| Cognitive Domain | Study Population | Dosage | Duration | Key Findings |
| Verbal Memory | Healthy Volunteers | 4800 mg/day | 14 days | Improved verbal learning and memory. |
| Cognitive Decline | Elderly patients with cognitive impairment | 2400-4800 mg/day | 12 weeks | Modest improvements in global cognitive function. |
Table 3: Modafinil Cognitive Enhancement Data
| Cognitive Domain | Study Population | Dosage | Duration | Key Findings |
| Executive Function, Attention | Healthy Volunteers | 100-200 mg | Single dose | Enhanced performance on tasks of planning, decision-making, and sustained attention. |
| Wakefulness | Patients with Narcolepsy | 200-400 mg/day | Ongoing | Significantly improved wakefulness and reduced daytime sleepiness. |
Table 4: Methylphenidate Cognitive Enhancement Data
| Cognitive Domain | Study Population | Dosage | Duration | Key Findings |
| Working Memory, Attention | Healthy Volunteers | 10-20 mg | Single dose | Improved performance on working memory and sustained attention tasks. |
| Cognitive Deficits in ADHD | Patients with ADHD | Varies | Ongoing | Significant improvements in attention, impulse control, and executive function. |
Experimental Protocols: A Closer Look at the Methodologies
The methodologies employed in studying these nootropics vary depending on the target population and the specific cognitive domains of interest.
This compound Study Protocol (Illustrative)
-
Study Design: A double-blind, placebo-controlled crossover study investigating the effects of this compound on cognitive performance under normobaric hypoxia.
-
Participants: Healthy male volunteers aged 18-30, screened for any contraindications.
-
Intervention: A single oral dose of 250 mg this compound or a matching placebo.
-
Procedure: Participants were exposed to a hypoxic environment (12.5% oxygen) for 2 hours. A battery of cognitive tests (e.g., psychomotor vigilance task, spatial working memory) was administered at baseline and during hypoxic exposure.
-
Outcome Measures: Primary outcomes included reaction time, accuracy on cognitive tasks, and subjective ratings of fatigue and alertness.
Modafinil Study Protocol (Illustrative)
-
Study Design: A randomized, double-blind, placebo-controlled parallel-group study to assess the effects of Modafinil on executive function in healthy, non-sleep-deprived adults.
-
Participants: Healthy volunteers aged 20-40 with no history of sleep disorders or psychiatric conditions.
-
Intervention: A single oral dose of 200 mg Modafinil or a matching placebo.
-
Procedure: Participants underwent a comprehensive battery of neuropsychological tests assessing executive functions (e.g., Cambridge Neuropsychological Test Automated Battery - CANTAB) at baseline and at 2 and 4 hours post-dose.
-
Outcome Measures: Primary endpoints included performance on tasks of planning (e.g., Tower of London), working memory (e.g., n-back task), and cognitive flexibility (e.g., Wisconsin Card Sorting Test).
Conclusion
This compound presents a unique mechanism of action focused on enhancing cellular energy efficiency, which may offer cognitive benefits, particularly in metabolically stressful conditions such as hypoxia. In contrast, Piracetam, Modafinil, and Methylphenidate exert their effects through more direct modulation of neurotransmitter systems. While the latter three have been more extensively studied for their cognitive-enhancing effects in both healthy individuals and clinical populations, this compound's distinct pathway warrants further investigation, especially in contexts of cognitive fatigue and environmental stressors. The choice of a nootropic for research or development purposes will depend on the specific cognitive domain of interest and the underlying neurobiological hypothesis being tested. Direct comparative studies are needed to establish a clearer hierarchy of efficacy and to better delineate the specific cognitive profiles of these diverse agents.
Comparative Pharmacokinetics of Bemethyl and Its Primary Metabolite
This guide provides a comparative analysis of the pharmacokinetic profiles of Bemethyl and its major metabolite, 2-ethylthio-N-hydroxymethylbenzimidazole. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of this compound and its primary metabolite are summarized below. The data is derived from studies on a new formulation of this compound, highlighting key parameters that govern their systemic exposure and persistence.
| Parameter | This compound | 2-ethylthio-N-hydroxymethylbenzimidazole (Metabolite) |
| Tmax (h) | 1.5 | 1.5 |
| Cmax (ng/mL) | 35.1 ± 7.1 | 10.3 ± 2.6 |
| AUC(0-t) (ng·h/mL) | 105.2 ± 22.3 | 43.1 ± 11.2 |
Experimental Protocols
The pharmacokinetic data presented was obtained through studies employing sensitive and specific analytical methodologies. Below is a detailed description of the typical experimental protocol used for the pharmacokinetic analysis of this compound.
Subject and Dosing
-
Species: The study was conducted in male chinchilla rabbits.
-
Dosing: A single oral dose of a new formulation of this compound (25 mg) was administered.
Sample Collection
-
Matrix: Blood samples were collected from the marginal ear vein.
-
Time Points: Samples were collected at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours post-dosing.
-
Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used for the simultaneous determination of this compound and its metabolite in plasma.
-
Sample Preparation: Protein precipitation with acetonitrile was employed to extract the analytes from the plasma samples.
-
Chromatography: Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with formic acid.
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
Proposed Mechanism of Action: Nrf2-Mediated Antioxidant Response
This compound is known to exhibit antioxidant properties. A proposed mechanism for this action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
A Comparative Analysis of the Side Effect Profiles of Bemethyl and Bromantane
This guide provides a comparative analysis of the side effect profiles of two prominent actoprotectors, Bemethyl and Bromantane. Developed to enhance physical and mental performance under extreme conditions, both compounds have demonstrated favorable safety profiles. However, nuances in their mechanisms of action result in distinct side effect characteristics. This document synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.
Comparative Summary of Adverse Events
Both this compound and Bromantane are generally well-tolerated. The incidence of adverse effects for both drugs is low, and the reported side effects are typically mild and transient, often resolving without intervention.
Bromantane's side effects, though infrequent, are primarily linked to its psychostimulant properties. Clinical studies on Bromantane (marketed as Ladasten) for asthenic disorders reported a low overall incidence of adverse events. In one significant study, the total frequency of side effects was 4.7%. These effects are directly related to its mechanism of action on the central nervous system.
This compound's side effect profile appears to be even more benign, with adverse events being rare and generally not associated with the central nervous system. The most commonly noted effects are related to the gastrointestinal system. However, precise quantitative data from large-scale clinical trials is less readily available in English-language literature compared to Bromantane.
Table 1: Quantitative Comparison of Side Effect Profiles
| Side Effect Category | This compound (Metaprot) | Bromantane (Ladasten) |
| Overall Incidence | Reported as "rare," specific percentages not consistently available in cited literature. | ~4.7% in studies on asthenic disorders. |
| CNS Effects | - Headache (rare) - Sleep disturbances (rare, typically with evening dosage) | - Sleep disturbances/insomnia (most common) - Agitation/Anxiety |
| Gastrointestinal Effects | - Nausea (most common) - Vomiting (rare) - Unpleasant taste in mouth | Generally not reported. |
| Cardiovascular Effects | - Discomfort in the right hypochondrium (rare) | Generally not reported. |
| Allergic Reactions | Not typically reported. | Not typically reported. |
Experimental Protocols
The data presented is derived from clinical trials designed to assess the efficacy and safety of these compounds. The methodologies employed in these studies are crucial for interpreting the side effect data.
Protocol for Assessment of Bromantane in Asthenic Disorders
A representative study evaluating the safety and efficacy of Bromantane was a multicenter, randomized, placebo-controlled clinical trial involving patients diagnosed with asthenic disorders.
-
Patient Population: Adult patients (e.g., 18-60 years) with a confirmed diagnosis of asthenia following infectious diseases or somatic disorders.
-
Dosage and Administration: Patients typically receive Bromantane at a daily dose of 50-100 mg, administered orally in two divided doses (morning and afternoon) for a period of 28 days.
-
Data Collection for Safety: Adverse events (AEs) were monitored and recorded at each visit. This included spontaneous patient reports, physician observations, and responses to non-leading questions about well-being. The severity and potential relationship of each AE to the study drug were assessed.
-
Statistical Analysis: The frequency and nature of AEs in the Bromantane group were compared with those in the placebo group. Statistical methods such as Fisher's exact test were used to determine the significance of any differences.
Mechanisms of Action and Relation to Side Effects
The distinct side effect profiles of this compound and Bromantane are rooted in their different pharmacological mechanisms.
Bromantane: A CNS-Targeted Mechanism
Bromantane primarily exerts its effects on the central nervous system. It is an atypical psychostimulant that increases the activity of the dopaminergic system. It achieves this by enhancing the expression of tyrosine hydroxylase, the key enzyme in dopamine synthesis, without causing receptor binding or significant dopamine reuptake inhibition. This leads to increased dopamine availability, which underlies its therapeutic effects on asthenia and cognitive function. However, this same mechanism is responsible for its main side effects: excessive stimulation can lead to difficulty sleeping and feelings of agitation.
Bethyl: A Metabolic and Cellular Mechanism
Unlike Bromantane, this compound acts primarily at the cellular level, influencing energy metabolism. It is a mitochondrial-acting drug that promotes mitochondrial biogenesis and enhances the efficiency of oxidative phosphorylation. It also positively modulates protein synthesis. This mechanism improves cellular energy supply and resilience, which is beneficial for physical performance and recovery. Its side effects, such as nausea, are not directly linked to this core mechanism and are likely due to local irritation in the gastrointestinal tract or other peripheral effects. The lack of direct CNS stimulation explains the absence of psychostimulant side effects.
Conclusion
Both this compound and Bromantane exhibit excellent safety profiles, making them valuable compounds in their respective applications. The key distinction lies in the nature and origin of their side effects:
-
Bromantane's adverse effects are infrequent but are directly related to its CNS-stimulating mechanism, manifesting as insomnia or agitation.
-
Bethyl's adverse effects are also rare and are primarily peripheral, such as mild gastrointestinal discomfort, with a notable absence of psychostimulant properties.
This comparative analysis suggests that for applications requiring enhanced performance without CNS stimulation, this compound may present a more favorable side effect profile. Conversely, in cases where the mild psychostimulant effects of Bromantane are acceptable or even desired (e.g., in treating asthenia), it remains a safe and effective option. Further head-to-head clinical trials would be beneficial to provide more definitive quantitative comparisons.
A Cross-Study Analysis of Bemethyl and Other Adaptogens on Stress Resilience: A Comparative Guide
This guide provides a comparative analysis of Bemethyl and other prominent adaptogenic compounds—Ashwagandha, Rhodiola Rosea, and Eleutherococcus Senticosus—on their efficacy in enhancing stress resilience. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and underlying physiological pathways.
While extensive research and clinical trials have been conducted on Ashwagandha, Rhodiola Rosea, and Eleutherococcus Senticosus, publicly available, direct cross-study analyses involving this compound for stress resilience are limited. This guide synthesizes available data from individual studies to draw objective comparisons.
Comparative Overview of Quantitative Data
The following table summarizes the key quantitative outcomes from clinical studies on each compound's effect on stress resilience.
| Compound | Key Outcome Measures | Dosage Range | Study Duration | Notable Results |
| This compound | Mental and Physical Performance Under Stress | 250-500 mg/day | 5-20 days | Primarily documented to enhance physical and mental work capacity under extreme conditions. Direct clinical data on reducing subjective stress perception or hormonal markers like cortisol is less prevalent in publicly accessible studies. |
| Ashwagandha | Hamilton Anxiety Rating Scale (HAM-A), Depression, Anxiety, and Stress Scale - 21 (DASS-21), Serum Cortisol | 240-1,250 mg/day | 6-8 weeks | Statistically significant reduction in HAM-A and DASS-21 scores; significant reduction in morning cortisol levels compared to placebo. |
| Rhodiola Rosea | Burnout symptoms, Chronic Fatigue scores, Mental Performance | 400 mg/day | 8-12 weeks | Significant improvements in stress symptoms, fatigue, quality of life, mood, and concentration. |
| Eleutherococcus Senticosus | Cognitive Performance, Fatigue, Cortisol Awakening Response (CAR) | 120 mg/day | 8 weeks | Studies have shown mixed results. Some indicate no significant benefit over stress management training alone. One study noted a non-significant trend towards increased cortisol. |
In-Depth Analysis of Each Compound
This compound (Bemitil)
This compound is classified as an actoprotector, a class of drugs that enhance the body's resistance to various stressors without increasing oxygen consumption. Its primary application has been in military and sports medicine to improve performance under demanding conditions.
Mechanism of Action: The precise mechanism of this compound's effect on stress resilience is not fully elucidated in the context of psychological stress comparable to other adaptogens. Its actoprotective effects are thought to be mediated through the enhancement of mitochondrial energy production and the protection of cellular structures from damage induced by stress. It is suggested to positively influence the synthesis of RNA and proteins, leading to cellular repair and adaptation.
Experimental Protocols: Detailed experimental protocols from placebo-controlled studies focusing on psychological stress resilience are not widely available in the provided search results. Studies often focus on physical performance in extreme environments. A typical study design would involve:
-
Participants: Healthy individuals subjected to physical or cognitive stressors.
-
Intervention: Administration of this compound (e.g., 250 mg twice daily) for a period leading up to and during the stress exposure.
-
Outcome Measures: Time to exhaustion, accuracy in cognitive tasks, physiological markers of strain.
Signaling Pathway:
Safety Operating Guide
Sichere Entsorgung von Bemetil: Ein Leitfaden für Forschungseinrichtungen
Die ordnungsgemäße Entsorgung von chemischen Substanzen wie Bemetil ist für die Gewährleistung der Sicherheit im Labor und den Schutz der Umwelt von entscheidender Bedeutung. Dieser Leitfaden bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte, schrittweise Anleitungen für die sichere Handhabung und Entsorgung von Bemetil-Abfällen.
Allgemeine Sicherheitsvorkehrungen
Vor Beginn der Entsorgungsarbeiten ist es unerlässlich, das Sicherheitsdatenblatt (SDB) des Herstellers sorgfältig zu lesen und die darin enthaltenen Anweisungen zu befolgen. Persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, undurchlässige Handschuhe und Laborkittel, ist während des gesamten Umgangs mit Bemetil und dessen Abfällen obligatorisch. Alle Arbeiten sollten in einem gut belüfteten Bereich oder unter einem Abzug durchgeführt werden.
Schritt-für-Schritt-Anleitung zur Entsorgung von Bemetil
-
Bewertung und Klassifizierung des Abfalls:
-
Ermitteln Sie, ob es sich um reines Bemetil, kontaminiertes Material (z. B. verunreinigte PSA, Glaswaren) oder um Lösungen mit Bemetil handelt.
-
Gemäß einem vorliegenden Sicherheitsdatenblatt wird Bemetil als „Wassergefährdungsklasse 1 (Selbsteinschätzung): schwach wassergefährdend" eingestuft[1]. Es sollte daher nicht unverdünnt oder in großen Mengen in das Grundwasser, in Gewässer oder in die Kanalisation gelangen[1].
-
-
Sammlung und Lagerung des Abfalls:
-
Sammeln Sie alle Bemetil-Abfälle in dafür vorgesehenen, ordnungsgemäß gekennzeichneten und dicht verschließbaren Behältern für chemische Abfälle.
-
Vermeiden Sie die Vermischung von Bemetil-Abfällen mit anderen, inkompatiblen Chemikalien. Informationen zur Kompatibilität finden sich im SDB; Bemetil kann mit starken Säuren, Basen und Oxidationsmitteln reagieren[1].
-
Lagern Sie die Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, getrennt von unverträglichen Materialien, bis zur endgültigen Entsorgung.
-
-
Auswahl der Entsorgungsmethode:
-
Die bevorzugte Methode für die Entsorgung von Laborchemikalien ist die Übergabe an ein zertifiziertes Entsorgungsunternehmen für gefährliche Abfälle[2]. Dieses Vorgehen gewährleistet die Einhaltung aller gesetzlichen Vorschriften.
-
Einige Sicherheitsdatenblätter weisen darauf hin, dass kleinere Mengen möglicherweise mit dem Hausmüll entsorgt werden können[1]. Diese Option sollte jedoch nur nach Rücksprache und ausdrücklicher Genehmigung durch den Sicherheitsbeauftragten der Einrichtung und unter strikter Einhaltung der lokalen Vorschriften in Betracht gezogen werden.
-
Leere und ungereinigte Verpackungen müssen gemäß den offiziellen Vorschriften entsorgt werden[1]. Spülen Sie Behälter nicht aus, wenn das Spülwasser dadurch in das Abwassersystem gelangen könnte.
-
-
Dokumentation und Abholung:
-
Führen Sie ein genaues Protokoll über die Art und Menge des zu entsorgenden Bemetil-Abfalls.
-
Beauftragen Sie einen lizenzierten Entsorgungsfachbetrieb mit der Abholung und dem Transport der chemischen Abfälle.
-
Zusammenfassung der Entsorgungsdaten
| Eigenschaft | Information | Quelle |
| Abfallklassifizierung | Chemischer Laborabfall | Hersteller-SDB |
| Wassergefährdungsklasse | WGK 1 (schwach wassergefährdend) | [1] |
| Empfohlene Entsorgung | Übergabe an ein autorisiertes Entsorgungsunternehmen | [2] |
| Umgang mit Kleinmengen | Entsorgung mit dem Hausmüll nur nach behördlicher Genehmigung | [1] |
| Verpackungsentsorgung | Gemäß offiziellen Vorschriften | [1] |
| Inkompatibilitäten | Starke Säuren, starke Basen, starke Oxidationsmittel | [1] |
Visuelle Darstellung des Entsorgungsworkflows
Der folgende logische Ablaufplan veranschaulicht den Entscheidungsprozess für die ordnungsgemäße Entsorgung von Bemetil.
Bildunterschrift: Logischer Ablaufplan für die sichere Entsorgung von Bemetil.
Haftungsausschluss: Dieser Leitfaden dient der allgemeinen Information. Befolgen Sie stets die spezifischen Anweisungen im Sicherheitsdatenblatt des Herstellers sowie die nationalen und lokalen Vorschriften für die Entsorgung chemischer Abfälle. Konsultieren Sie im Zweifelsfall immer den Sicherheitsbeauftragten Ihrer Einrichtung.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
